Medroxalol hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
70161-10-3 |
|---|---|
Molecular Formula |
C20H25ClN2O5 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
5-[2-[4-(1,3-benzodioxol-5-yl)butan-2-ylamino]-1-hydroxyethyl]-2-hydroxybenzamide;hydrochloride |
InChI |
InChI=1S/C20H24N2O5.ClH/c1-12(2-3-13-4-7-18-19(8-13)27-11-26-18)22-10-17(24)14-5-6-16(23)15(9-14)20(21)25;/h4-9,12,17,22-24H,2-3,10-11H2,1H3,(H2,21,25);1H |
InChI Key |
YYWISFWLJSVFOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)OCO2)NCC(C3=CC(=C(C=C3)O)C(=O)N)O.Cl |
Other CAS No. |
70161-10-3 |
Related CAS |
56290-94-9 (Parent) |
Synonyms |
5-(2-((3-(1,3-benzodioxol-5-yl)-1-methylpropyl)amino)-1-hydroxyethyl)-2-hydroxybenzamide MDL 17330A MDL 17331A medroxalol medroxalol monohydrochloride medroxalol monohydrochloride, (R-(R*,R*))-isomer medroxalol monohydrochloride, (R-(R*,S*))-isomer medroxalol monohydrochloride, (S-(R*,R*))-isomer medroxalol monohydrochloride, (S-(R*,S*))-isomer RMI 81968 |
Origin of Product |
United States |
Foundational & Exploratory
Medroxalol Hydrochloride: A Technical Guide to its Mechanism of Action on Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medroxalol hydrochloride is a unique antihypertensive agent characterized by a complex pharmacological profile at adrenergic receptors. This technical guide provides an in-depth analysis of its mechanism of action, consolidating available quantitative data, detailing relevant experimental methodologies, and visualizing the core signaling pathways. Medroxalol exhibits competitive antagonist activity at both α- and β-adrenergic receptors, with a notable selectivity for β-receptors. A key feature of its pharmacological profile is its partial agonist activity at β2-adrenergic receptors, which contributes significantly to its vasodilatory and blood pressure-lowering effects. This dual action of β-blockade and vasodilation through α-blockade and β2-agonism positions medroxalol as a compound of significant interest in cardiovascular pharmacology.
Introduction
Medroxalol is a pharmaceutical agent that has been investigated for the management of hypertension.[1] Its efficacy in lowering blood pressure stems from its multifaceted interaction with the adrenergic nervous system. Unlike traditional β-blockers, medroxalol possesses a broader spectrum of activity, targeting both α- and β-adrenergic receptors.[2] This combined action allows for a reduction in peripheral vascular resistance without a significant reflex tachycardia, offering a potential advantage in the treatment of hypertensive patients. This guide aims to provide a detailed technical overview of medroxalol's mechanism of action for professionals in the field of pharmacology and drug development.
Quantitative Analysis of Adrenergic Receptor Interactions
The interaction of medroxalol with adrenergic receptors has been quantified using various in vitro pharmacological assays. The following tables summarize the available data on its antagonist potency. It is important to note that while general pA2 values are available, specific binding affinities (Ki) and functional potencies (IC50/EC50) for individual adrenergic receptor subtypes (α1, α2, β1, β2) are not extensively reported in publicly available literature.
Table 1: Antagonist Potency of Medroxalol at Adrenergic Receptors
| Receptor Type | Parameter | Value | Experimental Model | Reference |
| α-Adrenergic | pA2 | 6.09 | Rabbit aortic strips | [1] |
| β-Adrenergic | pA2 | 7.73 | Guinea pig atria | [1] |
Table 2: Relative Antagonist Potency of Medroxalol
| Comparison | Potency Ratio | Reference |
| β1- to α1-adrenoceptor antagonism | ~7:1 | [3] |
Core Mechanism of Action
Medroxalol's antihypertensive effect is a result of its combined actions on the adrenergic system:
-
α1-Adrenergic Receptor Antagonism: By blocking α1-adrenergic receptors on vascular smooth muscle, medroxalol inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a decrease in peripheral resistance.[4]
-
β1-Adrenergic Receptor Antagonism: Located primarily in the heart, β1-adrenergic receptors mediate the chronotropic (heart rate) and inotropic (contractility) effects of catecholamines. Medroxalol's antagonism at these receptors leads to a decrease in heart rate and cardiac output, contributing to its blood pressure-lowering effect.[1]
-
β2-Adrenergic Receptor Partial Agonism: This is a distinguishing feature of medroxalol. While it acts as an antagonist at β1-receptors, it exhibits partial agonist activity at β2-adrenergic receptors.[5][6] These receptors are present in various tissues, including the smooth muscle of blood vessels and the bronchi. Stimulation of vascular β2-receptors leads to vasodilation, further reducing peripheral resistance.[5] This β2-mediated vasodilation is a significant contributor to the overall hypotensive effect of medroxalol.[5]
Experimental Protocols
The characterization of medroxalol's activity at adrenergic receptors involves a combination of radioligand binding assays and functional assays on isolated tissues.
Radioligand Binding Assays (General Protocol)
Radioligand binding assays are employed to determine the affinity of a drug for a specific receptor.
Objective: To determine the binding affinity (Ki) of medroxalol for α- and β-adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes expressing the adrenergic receptor subtype of interest are prepared from cultured cells or tissues.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [3H]-dihydroalprenolol for β) and varying concentrations of medroxalol.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the IC50 value of medroxalol (the concentration that inhibits 50% of specific radioligand binding), from which the Ki value is calculated using the Cheng-Prusoff equation.
Functional Assays on Isolated Tissues
Functional assays assess the physiological response of a tissue to a drug, determining its agonist or antagonist activity.
Objective: To determine the antagonist (pA2) and agonist (EC50) activity of medroxalol at adrenergic receptors.
Methodology for Antagonist Activity (Schild Analysis):
-
Tissue Preparation: Isolated tissues rich in the target receptor are used (e.g., rabbit aortic strips for α1-receptors, guinea pig atria for β1-receptors).[1] The tissues are mounted in an organ bath containing a physiological salt solution and aerated with carbogen.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to a standard agonist (e.g., phenylephrine for α1, isoproterenol for β1) is generated.
-
Incubation with Antagonist: The tissue is washed and then incubated with a fixed concentration of medroxalol for a predetermined time.
-
Second Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of medroxalol.
-
Data Analysis: The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated. This is repeated for several concentrations of medroxalol. A Schild plot is then constructed to determine the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.
Methodology for Agonist Activity:
-
Tissue Preparation: An appropriate isolated tissue is used (e.g., guinea pig trachea for β2-receptor-mediated relaxation).[5]
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve for medroxalol is generated, and the relaxation of the tissue is measured.
-
Data Analysis: The EC50 value (the concentration of medroxalol that produces 50% of the maximal response) is determined.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by medroxalol.
α1-Adrenergic Receptor Antagonism
Caption: α1-Adrenergic Receptor Antagonism by Medroxalol.
β1-Adrenergic Receptor Antagonism
Caption: β1-Adrenergic Receptor Antagonism by Medroxalol.
β2-Adrenergic Receptor Partial Agonism
References
- 1. Cardiovascular properties of medroxalol, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasodilation by medroxalol mediated by beta 2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of medroxalol and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of medroxalol, a beta- and alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Chemical Profile of Medroxalol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway and chemical properties of Medroxalol hydrochloride. The information is intended to support researchers and professionals engaged in drug development and medicinal chemistry.
Chemical Properties of this compound
This compound is an adrenergic receptor antagonist with both alpha- and beta-blocking activities.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 5-[2-[[3-(1,3-Benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]-2-hydroxybenzamide;hydrochloride | [3] |
| Molecular Formula | C₂₀H₂₅ClN₂O₅ | [3] |
| Molecular Weight | 408.9 g/mol | [3] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO | [4][5] |
| LogP (Octanol-Water Partition Coefficient) | 2.46 | [6] |
| Topological Polar Surface Area (TPSA) | 114 Ų | [6] |
| Hydrogen Bond Donors | 4 | [6] |
| Hydrogen Bond Acceptors | 7 | [6] |
| Rotatable Bonds | 8 | [6] |
Synthesis Pathway of Medroxalol
The synthesis of Medroxalol proceeds through a multi-step pathway, beginning with the modification of salicylamide. The general synthetic scheme is outlined below.[7]
References
The Historical Development and Initial Discovery of Medroxalol: A Technical Guide
Introduction
Medroxalol is a pharmaceutical agent developed as a vasodilator and beta-blocker for the treatment of hypertension.[1][2] It is classified as a mixed-receptor blocker, exhibiting competitive antagonism at both alpha- and beta-adrenergic receptors.[1][3] This dual mechanism of action allows it to decrease blood pressure by reducing peripheral vascular resistance without significantly compromising cardiac output, a notable advancement in the pharmacotherapy of hypertension during its development.[3] This technical guide provides an in-depth overview of the historical development, initial discovery, and pharmacological characterization of Medroxalol, tailored for researchers, scientists, and drug development professionals.
Initial Discovery and Synthesis
The initial synthesis of Medroxalol was reported in a 1975 U.S. patent by J. T. Suh and T. M. Bare.[1] The synthesis is a multi-step process starting from salicylamide.
The key steps in the synthesis of Medroxalol are as follows:
-
Friedel-Crafts Acetylation of Salicylamide: The synthesis begins with the Friedel-Crafts acetylation of salicylamide (1).
-
Halogenation: The resulting aromatic methyl ketone is then halogenated.
-
Displacement Reaction: The bromide in the resulting compound (2) is displaced by the nitrogen in N-benzyl-1-(3',4'-methylenedioxyphenyl)-3-butylamine (3).
-
Catalytic Hydrogenation: The product from the previous step (4) undergoes catalytic hydrogenation. This final step serves a dual purpose: it reduces the ketone and removes the benzyl protecting group to yield Medroxalol (5).[1]
Caption: Chemical synthesis workflow of Medroxalol.
Pharmacological Characterization
Medroxalol's cardiovascular properties were extensively studied, with seminal work published by Dage et al. in 1981.[3] These studies established its dual alpha- and beta-adrenergic receptor blocking activity. The primary mechanism of action is the reduction of blood pressure by decreasing peripheral vascular resistance more than cardiac output.[3] While adrenergic blockade is a principal action, it does not fully account for the hypotensive effects, suggesting a possible active vasodilatory component.[3]
Medroxalol acts as a competitive antagonist at both alpha- and beta-adrenergic receptors.[3] Stimulation of alpha-1 adrenergic receptors by agonists like norepinephrine leads to vasoconstriction.[4] Beta-1 receptor stimulation increases heart rate and contractility, while beta-2 receptor stimulation leads to smooth muscle relaxation (vasodilation and bronchodilation).[5] By blocking alpha-1 receptors, Medroxalol prevents vasoconstriction. By blocking beta-1 receptors, it reduces heart rate and cardiac contractility.
Caption: Medroxalol's antagonism of adrenergic signaling pathways.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data from early preclinical and clinical studies of Medroxalol.
| Parameter | Value | Species/Tissue | Reference |
| Alpha-Adrenergic Receptor Antagonism | |||
| pA2 | 6.09 | Rabbit aortic strips | [3] |
| Potency vs. Phentolamine | 0.02x | Rabbit aortic strips | [3] |
| Beta-Adrenergic Receptor Antagonism | |||
| pA2 | 7.73 | Guinea pig atria | [3] |
| Potency vs. Propranolol | 0.09x | Guinea pig atria | [3] |
| Receptor Antagonism Ratio | |||
| β1- to α1-antagonism ratio | ~7 to 1 | Normotensive males | [6][7] |
| Pharmacokinetics (Oral Administration) | |||
| Terminal elimination half-life (t1/2,Z) | 15.6 h | Normal subjects | [8] |
| Peak plasma level | 450 ng/ml | Normal subjects | [8] |
| Time to peak | 2-3 h | Normal subjects | [8] |
| Bioavailability | 64% | Normal subjects | [8] |
| Pharmacokinetics (Intravenous Administration) | |||
| Terminal elimination half-life (t1/2,Z) | 7.3 h | Normal subjects | [8] |
| Plasma clearance | 948 ml/min | Normal subjects | [8] |
Experimental Protocols
The initial pharmacological profile of Medroxalol was established through a series of key in vivo and in vitro experiments.
Caption: Experimental workflow for the pharmacological evaluation of Medroxalol.
1. In Vivo Studies in Spontaneously Hypertensive Rats (SHR)
-
Objective: To determine the antihypertensive efficacy and duration of action of orally administered Medroxalol.
-
Methodology:
-
Spontaneously hypertensive rats were used as a model for essential hypertension.
-
Medroxalol was administered orally.
-
Blood pressure was monitored over an extended period to assess the magnitude and duration of the hypotensive effect.
-
The potency was compared to that of phentolamine, a known alpha-blocker.[3]
-
2. In Vivo Studies in Anesthetized Dogs
-
Objective: To evaluate the hemodynamic effects of intravenously administered Medroxalol and to confirm its alpha- and beta-blocking properties.
-
Methodology:
-
Anesthetized dogs were administered Medroxalol intravenously.
-
Cardiovascular parameters including blood pressure, heart rate, and cardiac output were measured.
-
To assess adrenergic blockade, the responses to infusions of the beta-agonist isoproterenol and the alpha-agonist phenylephrine were measured before and after Medroxalol administration.[3]
-
3. In Vitro Studies on Isolated Tissues
-
Objective: To quantify the alpha- and beta-adrenergic receptor antagonist properties of Medroxalol.
-
Methodology:
-
Alpha-Receptor Antagonism: Rabbit aortic strips were isolated and mounted in an organ bath. The contractile response to the alpha-agonist phenylephrine was measured in the presence of increasing concentrations of Medroxalol to determine its competitive antagonist properties and calculate the pA2 value.[3]
-
Beta-Receptor Antagonism: Guinea pig atria were isolated and mounted in an organ bath. The positive chronotropic (heart rate) response to the beta-agonist isoproterenol was measured in the presence of increasing concentrations of Medroxalol to determine its competitive antagonist properties and calculate the pA2 value.[3]
-
Clinical Development and Comparative Studies
Following promising preclinical results, Medroxalol entered clinical trials.[3] Comparative studies, notably with labetalol (another mixed alpha- and beta-blocker), were conducted to delineate its clinical profile. A study in normotensive males showed that a 400 mg oral dose of Medroxalol significantly reduced both supine and erect blood pressure without a significant change in heart rate.[6][7] This study also revealed that Medroxalol had a greater beta-adrenoceptor antagonism compared to labetalol.[6][7] The ratio of beta-1 to alpha-1 adrenoceptor antagonism for Medroxalol was estimated to be approximately 7 to 1, compared to 3 to 1 for labetalol.[6][7]
Pharmacokinetic studies further differentiated Medroxalol from labetalol, with Medroxalol demonstrating a longer elimination half-life and higher bioavailability after oral administration.[8]
The discovery and development of Medroxalol represent a significant step in the evolution of antihypertensive therapy. Its initial synthesis in the mid-1970s was followed by thorough pharmacological characterization that revealed its novel mixed alpha- and beta-adrenergic antagonist properties. The detailed preclinical and clinical studies that followed established its efficacy in lowering blood pressure primarily through vasodilation. While it shares a mechanistic class with drugs like labetalol, Medroxalol possesses a distinct pharmacological and pharmacokinetic profile. The historical development of Medroxalol serves as a valuable case study in rational drug design and the characterization of cardiovascular therapeutics.
References
- 1. Medroxalol - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Cardiovascular properties of medroxalol, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccjm.org [ccjm.org]
- 5. A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of medroxalol and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of medroxalol and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the clinical pharmacokinetics and concentration-effect relationships for medroxalol and labetalol - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Medroxalol Hydrochloride: From Synthesis to Signal Transduction and Therapeutic Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth literature review of Medroxalol hydrochloride, a unique antihypertensive agent with a dual mechanism of action. By summarizing key research findings, from its chemical synthesis and pharmacological properties to its effects in preclinical models and clinical trials, this document serves as a comprehensive resource for professionals in the field of drug development and cardiovascular research.
Introduction
This compound is a pharmaceutical agent recognized for its efficacy in managing hypertension.[1][2] Its distinctive therapeutic profile stems from its ability to act as a competitive antagonist at both α- and β-adrenergic receptors.[3][4] This dual blockade leads to a reduction in peripheral vascular resistance and a decrease in cardiac output, contributing to its overall antihypertensive effect.[3] This review will delve into the quantitative data from various studies, detail the experimental protocols used to elucidate its properties, and visualize the complex biological pathways and experimental workflows associated with Medroxalol research.
Pharmacological Profile
Medroxalol is a potent antagonist at both α- and β-adrenergic receptors. In vitro studies have quantified its activity at these receptors, providing a basis for understanding its in vivo effects.
Data Presentation: In Vitro and In Vivo Pharmacology
| Parameter | Value | Species/Tissue | Reference |
| α-Adrenergic Receptor Blockade | |||
| pA2 | 6.09 | Rabbit aortic strips | [3] |
| Potency vs. Phentolamine | 0.02x | Rabbit aortic strips | [3] |
| β-Adrenergic Receptor Blockade | |||
| pA2 | 7.73 | Guinea pig atria | [3] |
| Potency vs. Propranolol | 0.09x | Guinea pig atria | [3] |
| Antihypertensive Efficacy | |||
| Blood Pressure Reduction (vs. Placebo) | 15.6/12.0 mmHg | Human (mild-moderate hypertension) | [5] |
Experimental Protocols
The pharmacological and therapeutic effects of Medroxalol have been characterized through a series of in vitro and in vivo experiments. Below are detailed methodologies for key experimental approaches.
In Vitro Receptor Binding Assays
Objective: To determine the affinity of Medroxalol for α- and β-adrenergic receptors.
General Protocol for Competitive Radioligand Binding Assay:
-
Receptor Preparation: Membranes are prepared from tissues or cells expressing the target adrenergic receptors (e.g., rabbit aortic strips for α-receptors, guinea pig atria for β-receptors).[3] The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended.
-
Assay Conditions: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-prazosin for α1-receptors, [3H]-dihydroalprenolol for β-receptors) and varying concentrations of unlabeled Medroxalol.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of radioligand bound to the receptors, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of Medroxalol that inhibits 50% of the specific binding of the radioligand (IC50). The equilibrium dissociation constant (Ki) is then calculated from the IC50 value to reflect the affinity of Medroxalol for the receptor.
In Vivo Antihypertensive Studies in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the antihypertensive effect of Medroxalol in a relevant animal model of hypertension.
General Protocol:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are commonly used as they develop hypertension that mimics essential hypertension in humans.[3]
-
Drug Administration: Medroxalol is administered orally to conscious SHR.[3]
-
Blood Pressure Measurement: Systolic and diastolic blood pressure are measured at various time points after drug administration. This can be done using non-invasive methods like the tail-cuff method or through direct intra-arterial catheterization for continuous monitoring.
-
Data Analysis: The changes in blood pressure from baseline are calculated and compared to a control group receiving a placebo. Dose-response curves can be generated to determine the potency and efficacy of Medroxalol.
Visualizing Medroxalol's Mechanism and Synthesis
Signaling Pathways of Medroxalol
The antihypertensive effect of Medroxalol is a result of its simultaneous blockade of α1- and β1-adrenergic receptors. The following diagram illustrates the downstream signaling pathways affected by this dual antagonism.
Experimental Workflow: Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. The following diagram outlines a key synthetic route.
Clinical Research and Therapeutic Applications
Clinical trials have demonstrated the efficacy and safety of Medroxalol in the treatment of mild to moderate hypertension.
Clinical Trial Design
A representative clinical study design involved a single-blind trial with hypertensive patients.[5] The study included a placebo run-in period, followed by treatment with Medroxalol, with doses titrated based on blood pressure response.[5][6] Some patients also received concomitant therapy with a diuretic like hydrochlorothiazide to assess synergistic effects.[5]
Clinical Efficacy
In a 12-week study, oral doses of 100-400 mg of Medroxalol twice daily effectively reduced standing diastolic pressure to below 100 mmHg in the majority of patients.[5] The mean reduction in standing blood pressure was 15.6/12.0 mmHg compared to placebo.[5]
Data Presentation: Clinical Trial Data
| Study Phase | Treatment | Duration | Key Findings | Reference |
| Initial Treatment | Medroxalol (100-400 mg twice daily) | 6 weeks | Mean standing blood pressure decreased by 15.6/12.0 mmHg. | [5] |
| Combination Therapy | Medroxalol + Hydrochlorothiazide (12.5 mg twice daily) | 6 weeks | Allowed for a decrease in Medroxalol dosage while maintaining efficacy. | [5] |
Experimental Workflow: Clinical Trial Protocol
The following diagram illustrates a typical workflow for a clinical trial investigating the antihypertensive effects of Medroxalol.
Conclusion
This compound is a well-characterized antihypertensive agent with a dual mechanism of action involving the blockade of both α- and β-adrenergic receptors. This comprehensive review has provided an in-depth look at the quantitative data supporting its pharmacological profile, detailed the experimental protocols used in its evaluation, and visualized its mechanism of action and synthesis. The compiled information serves as a valuable technical guide for researchers and professionals in the pharmaceutical sciences, offering a solid foundation for further investigation and development in the field of cardiovascular therapeutics.
References
- 1. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Medroxalol Hydrochloride: A Comprehensive Structural and Mechanistic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular properties of Medroxalol hydrochloride, a potent antihypertensive agent. The document details its chemical characteristics, outlines experimental protocols for its structural elucidation, and illustrates its mechanism of action through signaling pathway diagrams.
Core Structural and Molecular Data
This compound is the hydrochloride salt of Medroxalol, a compound that exhibits both alpha- and beta-adrenergic receptor blocking activity.[1][2] This dual antagonism contributes to its efficacy in managing hypertension.[2] The key quantitative data for Medroxalol and its hydrochloride salt are summarized below.
| Property | Medroxalol | This compound |
| Molecular Formula | C₂₀H₂₄N₂O₅ | C₂₀H₂₅ClN₂O₅ |
| Molecular Weight | 372.42 g/mol | 408.88 g/mol |
| IUPAC Name | 5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]-2-hydroxybenzamide | 5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]-2-hydroxybenzamide hydrochloride |
| CAS Number | 56290-94-9 | 70161-10-3 |
Structural Elucidation: Experimental Protocols
The definitive structure of this compound is established through a combination of spectroscopic and crystallographic techniques. The following sections outline the detailed methodologies for these key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule, confirming the connectivity of atoms and the chemical environment of various functional groups.
Methodology:
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄, containing 0.1% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer.
-
Data is collected with a spectral width of 0-12 ppm.
-
Key parameters include a pulse width of 30-45 degrees, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
Expected signals would include aromatic protons in the benzamide and benzodioxole rings, aliphatic protons of the butyl chain, and protons associated with the ethanolamine moiety. The chemical shifts of the NH and OH protons can be confirmed by D₂O exchange.
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 100 MHz for carbon.
-
A wider spectral width of 0-200 ppm is used.
-
Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
-
Expected signals would correspond to the carbonyl carbon of the amide, aromatic carbons, and aliphatic carbons of the side chains.
-
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values from the ¹H NMR spectrum, along with the chemical shifts from the ¹³C NMR spectrum, are analyzed to assemble the complete molecular structure.
Mass Spectrometry (MS)
Objective: To determine the accurate molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and providing further structural information.
Methodology:
-
Sample Preparation: A dilute solution of this compound (approximately 1 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for molecules of this type.
-
Mass Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
A full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
-
The high-resolution data allows for the calculation of the elemental composition, which should match C₂₀H₂₅N₂O₅ for the parent ion of the free base.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID).
-
The resulting fragment ions are analyzed to provide information about the molecule's substructures.
-
Common fragmentation pathways for beta-adrenergic blockers often involve cleavage of the side chain, which can help to confirm the structure of the different parts of the molecule.[3][4]
-
-
Data Analysis: The accurate mass measurement of the parent ion and the fragmentation pattern are compared with the expected values for the proposed structure of Medroxalol.
X-Ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state, providing unambiguous proof of the molecular structure and stereochemistry.
Methodology:
-
Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown. This is often the most challenging step and may involve techniques such as slow evaporation from a suitable solvent system or vapor diffusion.[5]
-
Data Collection:
-
A single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.
-
The crystal is rotated, and the diffraction pattern is collected on a detector.[6]
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
An initial electron density map is generated, from which the positions of the atoms are determined.
-
The atomic positions and thermal parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.[6]
-
-
Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of this compound. The crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydrochloride, can also be analyzed.
Mechanism of Action: Signaling Pathways
Medroxalol exerts its antihypertensive effects by blocking adrenergic receptors. As an antagonist, it prevents the binding of endogenous catecholamines like norepinephrine and epinephrine to these receptors, thereby inhibiting their downstream signaling cascades.
Blockade of Alpha-1 Adrenergic Receptor Signaling
Alpha-1 adrenergic receptors are primarily located on vascular smooth muscle and are coupled to Gq proteins. Their activation leads to vasoconstriction. Medroxalol blocks this pathway.[7][8]
Caption: Blockade of Alpha-1 Adrenergic Signaling by Medroxalol.
Blockade of Beta-1 Adrenergic Receptor Signaling
Beta-1 adrenergic receptors are predominantly found in the heart and are coupled to Gs proteins. Their activation increases heart rate and contractility. Medroxalol's antagonism at these receptors reduces cardiac workload.[9][10]
Caption: Blockade of Beta-1 Adrenergic Signaling by Medroxalol.
Blockade of Beta-2 Adrenergic Receptor Signaling
Beta-2 adrenergic receptors are located in various tissues, including the smooth muscle of the bronchioles and blood vessels, and are also coupled to Gs proteins. Their activation leads to smooth muscle relaxation. While Medroxalol is a beta-blocker, some studies suggest it may have a vasodilatory component partially mediated by beta-2 adrenergic receptor stimulation, indicating a more complex interaction at this receptor subtype. However, its primary classification includes beta-2 antagonism.[11][12]
Caption: Blockade of Beta-2 Adrenergic Signaling by Medroxalol.
References
- 1. Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Compartmentalization of Beta-Adrenergic Signals in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beta-adrenoceptors on smooth muscle, nerves and inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New insights into beta-adrenoceptors in smooth muscle: distribution of receptor subtypes and molecular mechanisms triggering muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Medroxalol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Chemical and Pharmacological Identifiers
Medroxalol hydrochloride, a potent antihypertensive agent, is distinguished by its dual-action antagonism of both alpha- and beta-adrenergic receptors.[1][2][3][4] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental data.
| Identifier | Value | Reference(s) |
| CAS Number | 70161-10-3 | [5][6][7] |
| IUPAC Name | 5-[2-[[3-(1,3-Benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]-2-hydroxybenzamide;hydrochloride | [5] |
| Parent CAS Number | 56290-94-9 (Medroxalol) | [8][9] |
| Parent IUPAC Name | 5-[2-[[3-(1,3-Benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]-2-hydroxybenzamide | [9] |
Mechanism of Action and Signaling Pathways
This compound exerts its antihypertensive effects primarily through competitive antagonism at both α- and β-adrenergic receptors.[1] This dual blockade leads to a reduction in peripheral vascular resistance, a primary contributor to its blood pressure-lowering effects.[1] Adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, initiate intracellular signaling cascades.[10][11]
By blocking these receptors, Medroxalol inhibits the downstream signaling pathways typically associated with adrenergic stimulation. Blockade of β-adrenergic receptors, which are often coupled to the Gs alpha subunit, is expected to inhibit the activation of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cyclic AMP (cAMP).[11] The antagonism of α1-adrenergic receptors, typically coupled to the Gq alpha subunit, would in turn block the activation of phospholipase C, leading to a decrease in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in reduced intracellular calcium release and protein kinase C activation.
Quantitative Preclinical and Clinical Data
Medroxalol has been evaluated in various preclinical and clinical settings to determine its efficacy and pharmacokinetic profile.
Preclinical Receptor Affinity
The affinity of Medroxalol for adrenergic receptors has been quantified in vitro.
| Tissue Preparation | Receptor Type | pA2 Value | Reference(s) |
| Rabbit Aortic Strips | Alpha-adrenergic | 6.09 | [1] |
| Guinea Pig Atria | Beta-adrenergic | 7.73 | [1] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Clinical Pharmacokinetics
Pharmacokinetic parameters have been determined in human subjects following oral and intravenous administration.
| Parameter | Oral Administration (400 mg) | Intravenous Administration (1 mg/kg) | Reference(s) |
| Terminal Elimination Half-life (t1/2,Z) | 15.6 h | 7.3 h | [12] |
| Peak Plasma Level | 450 ng/ml | N/A | [12] |
| Time to Peak | 2-3 h | N/A | [12] |
| Bioavailability | 64% | N/A | [12] |
| Plasma Clearance | N/A | 948 ml/min | [12] |
Clinical Efficacy in Hypertension
Clinical trials have demonstrated the blood pressure-lowering effects of Medroxalol in patients with mild to moderate hypertension.
| Study Population | Dosage | Change in Standing Blood Pressure (Mean) | Reference(s) |
| 26 patients with mild to moderate hypertension | 100-400 mg twice daily for 6 weeks | -15.6 / -12.0 mm Hg | [13] |
In another study involving 15 patients with mild to moderate essential hypertension, a single oral dose of 200 mg of Medroxalol produced a rapid and significant decrease in both systolic and diastolic blood pressure and heart rate.[14]
Experimental Protocols
The following outlines the general methodologies employed in the preclinical and clinical evaluation of Medroxalol.
In Vitro Determination of pA2 Value
Objective: To determine the antagonist potency of Medroxalol at alpha- and beta-adrenergic receptors.
General Protocol:
-
Tissue Preparation: Helical strips of rabbit aorta (for α-receptor activity) and spontaneously beating guinea pig atria (for β-receptor activity) are prepared and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[1]
-
Agonist Concentration-Response Curve: Cumulative concentration-response curves are established for a selective adrenergic agonist (e.g., phenylephrine for α-receptors, isoproterenol for β-receptors).
-
Antagonist Incubation: The tissue preparations are incubated with a fixed concentration of Medroxalol for a predetermined equilibration period.
-
Shifted Agonist Concentration-Response Curve: The agonist concentration-response curve is repeated in the presence of Medroxalol.
-
Data Analysis: The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated. The pA2 value is then determined using a Schild plot, where the log(dose ratio - 1) is plotted against the negative log of the molar concentration of Medroxalol.
In Vivo Evaluation in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the antihypertensive efficacy of Medroxalol in a genetic model of hypertension.
General Protocol:
-
Animal Model: Adult male or female Spontaneously Hypertensive Rats (SHR) are used.[1]
-
Blood Pressure Measurement: Baseline systolic and diastolic blood pressure and heart rate are measured in conscious rats using a non-invasive tail-cuff method or via an indwelling arterial catheter for continuous monitoring.
-
Drug Administration: Medroxalol is administered orally (via gavage) or intravenously at various doses. A vehicle control group is also included.
-
Post-Dose Monitoring: Blood pressure and heart rate are monitored at multiple time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: Changes in blood pressure and heart rate from baseline are calculated for each dose group and compared to the vehicle control group using appropriate statistical methods.
Clinical Trial in Hypertensive Patients
Objective: To evaluate the safety and efficacy of Medroxalol in patients with essential hypertension.
General Protocol:
-
Patient Population: Patients with a diagnosis of mild to moderate essential hypertension (based on specific systolic and diastolic blood pressure criteria) are recruited.[13]
-
Study Design: A randomized, controlled trial design is often employed. This may include a placebo run-in period to establish a stable baseline blood pressure.[13]
-
Intervention: Patients are randomized to receive either Medroxalol at a specified dose and frequency or a placebo/active comparator. The dose of Medroxalol may be titrated based on blood pressure response.
-
Efficacy and Safety Assessments: Blood pressure (supine and standing) and heart rate are measured at regular intervals throughout the study.[13][15] Adverse events are systematically recorded at each visit.
-
Data Analysis: The primary efficacy endpoint is typically the change in blood pressure from baseline to the end of the treatment period, compared between the Medroxalol and control groups. Safety data is summarized and compared between groups.
References
- 1. Cardiovascular properties of medroxalol, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Medroxalol - Wikipedia [en.wikipedia.org]
- 4. Medroxalol Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound | C20H25ClN2O5 | CID 198526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. This compound [drugfuture.com]
- 8. Medroxalol | C20H24N2O5 | CID 41835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Conducting the G-protein Coupled Receptor (GPCR) Signaling Symphony in Cardiovascular Diseases: New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of the clinical pharmacokinetics and concentration-effect relationships for medroxalol and labetalol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment of mild and moderate hypertension with medroxalol, an alpha- and beta-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antihypertensive and vasodilating effects of acute medroxalol, a new beta-blocker with beta-2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of medroxalol and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Medroxalol Hydrochloride: A Technical Analysis of its Antihypertensive and Vasodilating Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Medroxalol hydrochloride is a pharmacological agent with significant antihypertensive properties stemming from a multifaceted mechanism of action. This technical guide synthesizes data from preclinical and clinical investigations to provide a detailed overview of its vasodilating and blood pressure-lowering effects. The core of Medroxalol's action lies in its capacity as a competitive antagonist at both α- and β-adrenergic receptors, coupled with a distinct vasodilatory component.
Mechanism of Action: A Dual Approach to Vasodilation
Medroxalol exerts its antihypertensive effects primarily through two pathways:
-
Adrenergic Receptor Blockade : It competitively inhibits both α- and β-adrenergic receptors. The blockade of α-adrenergic receptors counteracts the vasoconstrictive effects of endogenous agonists, while the β-adrenergic blockade modulates heart rate and cardiac output.[1] This dual blockade contributes to a reduction in peripheral vascular resistance.[1]
-
Active Vasodilation : Studies indicate that adrenergic receptor blockade alone does not fully account for the hypotensive effects of Medroxalol.[1] A significant portion of its action is attributed to active vasodilation, which is mediated by the stimulation of β2-adrenergic receptors.[2] This vasodilatory effect is dose-dependent and has been observed in various animal models.[2]
The combination of these actions results in a decrease in blood pressure, primarily by reducing peripheral vascular resistance more than cardiac output.[1]
Quantitative Efficacy and Receptor Affinity
The potency and receptor affinity of Medroxalol have been quantified in various experimental settings. The following tables summarize the key quantitative data available.
Table 1: In Vitro Receptor Antagonist Potency
| Receptor Type | Tissue Model | Potency (pA2) | Comparative Potency |
|---|---|---|---|
| α-Adrenergic | Rabbit Aortic Strips | 6.09[1] | 0.02 times as potent as phentolamine[1] |
| β-Adrenergic | Guinea Pig Atria | 7.73[1] | 0.09 times as potent as propranolol[1] |
Table 2: Clinical Antihypertensive Efficacy in Patients with Mild to Moderate Hypertension
| Treatment | Mean Daily Dose | Mean Reduction in Standing Blood Pressure (Systolic/Diastolic) | Number of Patients Responding (Diastolic < 100 mmHg) |
|---|
| Medroxalol (first 6 weeks) | 388-407 mg | 15.6/12.0 mmHg[3] | 21 out of 26[3] |
Table 3: Hemodynamic Effects in Patients with Mild to Moderate Hypertension (Single 200 mg Oral Dose)
| Parameter | Observation | Significance |
|---|---|---|
| Systolic & Diastolic Blood Pressure | Significant Decrease[4] | - |
| Heart Rate | Significant Decrease[4] | - |
| Brachial Artery Diameter | Significant Increase[4] | p < 0.05[4] |
| Brachial Artery Blood Velocity & Flow | Significant Increase[4] | p < 0.01[4] |
| Forearm Vascular Resistance | Significant Decrease[4] | p < 0.001[4] |
| Forearm Venous Tone | Unchanged[4] | - |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for Medroxalol-induced vasodilation and a generalized workflow for evaluating antihypertensive agents.
Caption: Proposed signaling pathway for Medroxalol-induced vasodilation via β2-adrenergic receptor stimulation.
Caption: Generalized experimental workflow for the evaluation of novel antihypertensive agents like Medroxalol.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on descriptions of experiments conducted on Medroxalol.
In Vitro Assessment of Adrenergic Receptor Antagonism
-
Objective : To determine the antagonist potency of Medroxalol at α- and β-adrenergic receptors.
-
α-Adrenergic Receptor Protocol (Rabbit Aortic Strips) :
-
Euthanize male rabbits and isolate the thoracic aorta.
-
Prepare helical strips of the aorta and mount them in an organ bath containing Krebs-bicarbonate solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Record isometric contractions using a force-displacement transducer.
-
Obtain cumulative concentration-response curves for an α-agonist (e.g., phenylephrine) in the absence and presence of increasing concentrations of Medroxalol.
-
Calculate the pA2 value from the Schild plot to quantify the antagonist potency.[1]
-
-
β-Adrenergic Receptor Protocol (Guinea Pig Atria) :
-
Euthanize guinea pigs and isolate the atria.
-
Mount the atria in an organ bath under similar conditions as the aortic strips.
-
Record the rate of spontaneous contractions.
-
Obtain cumulative concentration-response curves for a β-agonist (e.g., isoproterenol) in the absence and presence of increasing concentrations of Medroxalol.[1]
-
Calculate the pA2 value to determine the β-adrenergic antagonist potency.[1]
-
In Vivo Assessment of Antihypertensive Effects in Animal Models
-
Objective : To evaluate the effect of Medroxalol on blood pressure and heart rate in a relevant animal model of hypertension.
-
Protocol (Spontaneously Hypertensive Rats - SHR) :
-
Use adult male Spontaneously Hypertensive Rats.
-
Administer Medroxalol orally.[1]
-
Measure systolic and diastolic blood pressure and heart rate at predetermined time intervals using a non-invasive method (e.g., tail-cuff method) or via an indwelling arterial catheter for continuous monitoring.
-
A control group receiving a placebo is run in parallel to account for diurnal variations in blood pressure.
-
Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect.[1]
-
Clinical Evaluation of Hemodynamic Effects in Humans
-
Objective : To assess the acute hemodynamic effects of Medroxalol in patients with essential hypertension.
-
Protocol :
-
Recruit patients with mild to moderate essential hypertension.[4]
-
After a washout period for any previous antihypertensive medication, administer a single oral dose of Medroxalol (e.g., 200 mg).[4]
-
Measure brachial artery diameter, blood velocity, and blood flow using pulsed Doppler velocimetry at baseline and at specified intervals post-administration.[4]
-
Simultaneously, measure forearm vascular resistance and venous tone using strain-gauge plethysmography.[4]
-
Monitor blood pressure and heart rate throughout the study period.
-
Perform statistical analysis to compare post-dose measurements with baseline values to determine the significance of any observed changes.[4]
-
References
- 1. Cardiovascular properties of medroxalol, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasodilation by medroxalol mediated by beta 2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of mild and moderate hypertension with medroxalol, an alpha- and beta-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive and vasodilating effects of acute medroxalol, a new beta-blocker with beta-2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Clinical Studies and Therapeutic Potential of Medroxalol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medroxalol is an antihypertensive agent characterized by its dual mechanism of action as a competitive antagonist at both α- and β-adrenergic receptors.[1][2] This unique pharmacological profile allows it to reduce blood pressure by decreasing peripheral vascular resistance and cardiac output.[1] Early clinical investigations in the 1980s explored its efficacy and safety in the management of mild to moderate hypertension, both as a monotherapy and in combination with other antihypertensive agents like diuretics.[2][3] This technical guide provides an in-depth overview of the early clinical studies and therapeutic potential of Medroxalol, with a focus on its pharmacological properties, experimental evaluation, and clinical findings.
Mechanism of Action
Medroxalol exerts its antihypertensive effect through the blockade of both α1- and β-adrenergic receptors. The blockade of α1-adrenergic receptors in vascular smooth muscle leads to vasodilation and a reduction in peripheral resistance. Simultaneously, the blockade of β-adrenergic receptors in the heart reduces heart rate and myocardial contractility, contributing to the overall decrease in blood pressure.[1][4] Some studies also suggest a component of active vasodilation mediated by β2-adrenergic receptor stimulation.[5]
Signaling Pathways
The primary mechanism of Medroxalol involves the competitive inhibition of norepinephrine and epinephrine binding to α1- and β-adrenergic receptors, thereby attenuating the downstream signaling cascades initiated by these catecholamines.
References
- 1. Cardiovascular properties of medroxalol, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of mild and moderate hypertension with medroxalol, an alpha- and beta-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medroxalol combined with hydrochlorothiazide in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-blocking agents with vasodilating action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasodilation by medroxalol mediated by beta 2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Medroxalol Hydrochloride: In Vitro Experimental Design and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Medroxalol hydrochloride is a potent antihypertensive agent demonstrating a unique pharmacological profile as a competitive antagonist at both α- and β-adrenergic receptors. This dual-action mechanism contributes to its vasodilatory and heart rate-modulating effects. In vitro characterization is crucial to elucidate its potency, selectivity, and mechanism of action at the molecular and cellular levels. This document provides detailed protocols for key in vitro experiments to assess the pharmacological properties of this compound.
The primary in vitro assays for this compound focus on its interaction with α- and β-adrenoceptors. These include radioligand binding assays to determine its binding affinity (Ki) and receptor density (Bmax), as well as functional assays on isolated tissues to quantify its antagonist potency (pA2).
Key Quantitative Data
The following table summarizes the reported in vitro pharmacological data for this compound.
| Parameter | Receptor Type | Tissue Preparation | Value | Reference Compound | Relative Potency |
| pA2 | α-adrenergic | Rabbit Aortic Strips | 6.09 | Phentolamine | 0.02x |
| pA2 | β-adrenergic | Guinea Pig Atria | 7.73 | Propranolol | 0.09x |
Table 1: In Vitro Pharmacological Parameters of this compound.
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptors
This protocol outlines the determination of the binding affinity of this compound for α1- and β-adrenergic receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from tissues or cell lines expressing the target adrenergic receptor subtype (e.g., rabbit aorta for α1, guinea pig heart for β).
-
Radioligand (e.g., [3H]-Prazosin for α1-receptors, [3H]-Dihydroalprenolol (DHA) for β-receptors).
-
This compound.
-
Non-labeled competitor (e.g., Phentolamine for α1, Propranolol for β).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize the tissue (e.g., rabbit aorta or guinea pig atria) in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Add assay buffer, radioligand, an excess of non-labeled competitor, and membrane suspension.
-
Competition Binding: Add assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Tissue Functional Assay (Schild Analysis)
This protocol describes the determination of the antagonist potency (pA2) of this compound on isolated tissues.
Materials:
-
Isolated tissue preparations (e.g., rabbit aortic strips for α-receptor antagonism, guinea pig atria for β-receptor antagonism).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), temperature control, and aeration (95% O2 / 5% CO2).
-
Isometric force transducer and data acquisition system.
-
Agonist (e.g., Phenylephrine for α1-receptors, Isoproterenol for β-receptors).
-
This compound.
Protocol:
-
Tissue Preparation: Dissect the desired tissue (e.g., thoracic aorta from a rabbit or atria from a guinea pig) and mount it in the organ bath containing physiological salt solution maintained at 37°C and aerated.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the agonist (e.g., Phenylephrine or Isoproterenol) to establish a baseline.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Agonist Response in Presence of Antagonist: Repeat the cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat with Different Antagonist Concentrations: Wash the tissue extensively and repeat steps 4 and 5 with increasing concentrations of this compound.
-
Data Analysis:
-
Plot the log of the agonist concentration versus the response for each concentration of this compound.
-
Determine the EC50 of the agonist in the absence and presence of each concentration of the antagonist.
-
Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence.
-
Construct a Schild plot by plotting log(DR-1) against the negative log of the molar concentration of this compound.
-
The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's potency. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.
-
Signaling Pathways
This compound exerts its effects by blocking adrenergic signaling pathways. Adrenergic receptors are G-protein coupled receptors (GPCRs).
-
α1-Adrenergic Receptor Signaling: Antagonism of α1-receptors by Medroxalol in vascular smooth muscle cells prevents the activation of Gq protein, thereby inhibiting the phospholipase C (PLC) pathway. This leads to a decrease in inositol trisphosphate (IP3) and diacylglycerol (DAG) production, resulting in reduced intracellular calcium release and ultimately vasodilation.
-
β-Adrenergic Receptor Signaling: In cardiomyocytes, Medroxalol's antagonism of β-receptors blocks the activation of Gs protein. This prevents the stimulation of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) production and reduced activation of protein kinase A (PKA). The downstream effects include a decrease in heart rate and contractility.
Medroxalol Hydrochloride: Application Notes and Protocols for Cancer Cell Line Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medroxalol hydrochloride is a pharmacological agent known for its dual alpha- and beta-adrenergic receptor blocking properties, primarily utilized in the management of hypertension.[1][2] While its role in cardiovascular medicine is established, the potential applications of this compound in oncology remain largely unexplored. However, emerging research into the anticancer effects of other beta-blockers, such as propranolol and carvedilol, suggests that adrenergic signaling pathways may play a role in tumor progression, proliferation, and survival.[3][4][5]
This document provides a comprehensive set of application notes and detailed protocols for the initial screening of this compound in cancer cell lines. The methodologies outlined here are based on established techniques for evaluating the cytotoxic and cytostatic effects of compounds in cancer research. Due to the current lack of specific data on this compound in this context, data from analogous beta-blockers are provided for illustrative purposes to guide experimental design and data interpretation.
Postulated Mechanism of Action in Cancer
While the direct mechanism of this compound in cancer is not established, the anticancer effects of other beta-blockers are thought to involve the inhibition of catecholamine-induced signaling pathways that can promote cancer cell proliferation, migration, and survival.[3][6] Key pathways that could be influenced by adrenergic blockade include the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) signaling cascades.[7] It is hypothesized that by blocking adrenergic receptors on cancer cells, this compound could potentially inhibit these pro-survival pathways, leading to cell cycle arrest and apoptosis.
Data Presentation: Efficacy of Analogous Beta-Blockers in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of other beta-blockers in various cancer cell lines to provide a reference for potential efficacy ranges when screening this compound.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Carvedilol | A549 | Non-Small Cell Lung Cancer | 18 | [8] |
| Carvedilol | H1299 | Non-Small Cell Lung Cancer | 13.7 | [8] |
| Propranolol | A549 | Non-Small Cell Lung Cancer | Varies (effective at 50 µM) | |
| Propranolol | H1299 | Non-Small Cell Lung Cancer | Varies (effective at 50 µM) | |
| Labetalol | MCF-7 | Breast Cancer | Concentration-dependent decrease in proliferation | [9] |
| Labetalol | MCF-7/1000Dox | Doxorubicin-resistant Breast Cancer | Concentration-dependent decrease in proliferation | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the solvent used for the drug stock).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[8]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.[1]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C. Add PI staining solution and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathways for Investigation
Based on the known pharmacology of beta-blockers, the following signaling pathways are recommended for investigation to elucidate the mechanism of action of this compound in cancer cells.
Conclusion
These application notes and protocols provide a foundational framework for the initial in vitro screening of this compound in cancer cell lines. While there is currently no direct evidence for its efficacy in oncology, the data from analogous beta-blockers suggest a plausible rationale for its investigation. The provided methodologies for assessing cell viability, apoptosis, and cell cycle, along with the outlined potential signaling pathways, offer a comprehensive approach to evaluating the anticancer potential of this compound. Further research is warranted to determine if this compound holds promise as a repurposed therapeutic agent in cancer treatment.
References
- 1. Cardiovascular properties of medroxalol, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayo.edu [mayo.edu]
- 3. Trial watch: beta-blockers in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-Blockers and Cancer | Encyclopedia MDPI [encyclopedia.pub]
- 5. Beta-Blockers and Cancer: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta Blockers Hold Substantial Potential For Therapeutical Interventions In Cancer [brainimmune.com]
- 7. mdpi.com [mdpi.com]
- 8. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Does propranolol have a role in cancer treatment? A systematic review of the epidemiological and clinical trial literature on beta-blockers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Medroxalol Hydrochloride Dosage Determination in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medroxalol hydrochloride is a pharmaceutical agent known for its antihypertensive properties, acting as both an alpha- and beta-adrenergic receptor antagonist.[1][2] This dual mechanism of action contributes to its ability to lower blood pressure by reducing peripheral vascular resistance and cardiac output.[1] Furthermore, a portion of its hypotensive effect is attributed to beta-2-adrenergic receptor-mediated vasodilation.[3] These application notes provide a comprehensive guide for determining the appropriate dosage of this compound in laboratory animals for preclinical research, focusing on efficacy and safety assessment.
Mechanism of Action
This compound exerts its pharmacological effects through the blockade of adrenergic receptors. It competitively antagonizes both alpha-1 and beta-adrenergic receptors. The blockade of alpha-1 receptors in vascular smooth muscle leads to vasodilation and a decrease in peripheral resistance. The antagonism of beta-1 receptors in the heart results in reduced heart rate and contractility. Additionally, Medroxalol exhibits beta-2-adrenergic agonist activity, which contributes to its vasodilatory and blood pressure-lowering effects.[1][3]
Available Toxicity Data
Table 1: Chronic Oral Toxicity of this compound in Rodents [2]
| Species | Strain | Duration | Dosages (mg/kg/day) | Key Observations |
| Rat | Long Evans | 2 years | 0, 50, 250, 500 | No evidence of tumorigenic effect. Graying of pigmented hair at 250 and 500 mg/kg/day. |
| Mouse | CD-1 | 18 months | 0, 50, 250, 500 | Dose-related increase in uterine leiomyomas at 250 and 500 mg/kg/day. |
Note: The absence of acute toxicity data necessitates a cautious approach to initial dose selection. It is strongly recommended that researchers conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) in the specific animal model and for the intended route of administration.
Experimental Protocols
The following protocols are generalized frameworks that should be adapted based on the specific research objectives and institutional animal care and use committee (IACUC) guidelines.
Protocol for Initial Dose Range Finding (Acute Toxicity)
This protocol is essential due to the lack of established LD50 values.
Objective: To determine the maximum tolerated dose (MTD) of this compound following a single administration.
Animals: Select at least two species, one rodent (e.g., Sprague-Dawley rats or CD-1 mice) and one non-rodent (e.g., Beagle dogs), as per regulatory guidelines. Use both males and females.
Methodology:
-
Dose Selection: Based on the chronic toxicity data, start with a low dose (e.g., 5-10 mg/kg) and employ a dose escalation design (e.g., modified Fibonacci series).
-
Administration: Administer this compound via the intended experimental route (e.g., oral gavage, intravenous injection).
-
Observation: Closely monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 6, and 24 hours post-dosing) and then daily for 14 days. Observations should include changes in behavior, appearance, and physiological functions.
-
Data Collection: Record all clinical signs, body weight changes, and any instances of morbidity or mortality.
-
Endpoint: The MTD is defined as the highest dose that does not produce overt toxicity or more than a 10% reduction in body weight.
Protocol for Efficacy Testing in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the antihypertensive efficacy of this compound.
Animals: Adult male Spontaneously Hypertensive Rats (SHR) are a commonly used model for hypertension research. Age-matched Wistar-Kyoto (WKY) rats can serve as normotensive controls.
Methodology:
-
Animal Acclimation and Baseline Measurement: Acclimate animals to the housing conditions and the blood pressure measurement procedure (e.g., tail-cuff method or telemetry) for at least one week. Record baseline blood pressure and heart rate.
-
Dose Selection: Based on the MTD study and literature, select at least three dose levels (low, medium, and high) to establish a dose-response relationship. A vehicle control group is mandatory.
-
Drug Administration: Administer this compound or vehicle daily for a predetermined period (e.g., 2-4 weeks) via the chosen route.
-
Blood Pressure and Heart Rate Monitoring: Measure blood pressure and heart rate at specified time points post-administration to capture the peak and duration of the effect.
-
Data Analysis: Analyze the changes in blood pressure and heart rate from baseline and compare them between the treatment and control groups.
Protocol for In Vivo Assessment of Alpha and Beta-Adrenergic Blockade
Objective: To confirm the alpha and beta-blocking activity of this compound in vivo.
Animals: Anesthetized normotensive animals (e.g., Sprague-Dawley rats or dogs) are suitable for this acute study.
Methodology:
-
Animal Preparation: Anesthetize the animal and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Alpha-Blockade Assessment:
-
Administer a selective alpha-1 adrenergic agonist (e.g., phenylephrine) and record the pressor (blood pressure increasing) response.
-
Administer a dose of this compound.
-
Re-challenge with the alpha-1 agonist and observe the attenuated pressor response, indicating alpha-blockade.[1]
-
-
Beta-Blockade Assessment:
-
Administer a non-selective beta-adrenergic agonist (e.g., isoproterenol) and record the tachycardic (heart rate increasing) and hypotensive responses.
-
Administer a dose of this compound.
-
Re-challenge with the beta-agonist and observe the blunted heart rate and blood pressure responses, confirming beta-blockade.[1]
-
-
Dose-Response: Construct dose-response curves for the agonists in the presence and absence of this compound to quantify the antagonist potency.
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data for this compound in laboratory animals is not widely available. Human pharmacokinetic studies have been conducted, but direct extrapolation to animal models is not recommended due to interspecies differences in drug metabolism.[4] Therefore, it is advisable to conduct pilot pharmacokinetic studies in the chosen animal model to determine key parameters such as bioavailability, half-life, and clearance. This information is crucial for designing appropriate dosing regimens for longer-term efficacy and toxicity studies.
Conclusion
The determination of an appropriate and safe dosage of this compound for laboratory animals requires a systematic approach, especially given the limited availability of acute toxicity and preclinical pharmacokinetic data. Researchers should begin with careful dose-range finding studies to establish the MTD. Subsequent efficacy studies in relevant disease models, such as the SHR, should utilize a dose-response design. In vivo assessments of the drug's alpha and beta-blocking activity can further characterize its pharmacological profile. Adherence to these protocols will ensure the generation of robust and reliable data for the preclinical evaluation of this compound.
References
- 1. Cardiovascular properties of medroxalol, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carcinogenicity studies with this compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasodilation by medroxalol mediated by beta 2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the clinical pharmacokinetics and concentration-effect relationships for medroxalol and labetalol - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Medroxalol Hydrochloride Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of Medroxalol hydrochloride stock solutions for in vitro cell culture applications. Medroxalol is a potent antagonist of both α- and β-adrenergic receptors, making it a valuable tool for research in cardiovascular and related fields.[1][2][3][4] Proper preparation of stock solutions is critical to ensure experimental reproducibility and accuracy. These protocols detail the necessary materials, step-by-step procedures for dissolution and dilution, and best practices for storage to maintain compound stability. Additionally, this guide includes a visualization of the canonical signaling pathways affected by Medroxalol to provide context for its mechanism of action.
Compound Information
This compound is an orally active adrenergic receptor antagonist that blocks both α- and β-adrenergic receptors, leading to antihypertensive and vasodilating effects.[1][2][5] Understanding its physical and chemical properties is essential for proper handling and solution preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | RMI 81968 |
| CAS Number | 70161-10-3 |
| Molecular Formula | C₂₀H₂₅ClN₂O₅ |
| Molecular Weight | 408.88 g/mol |
| Appearance | Solid powder |
Solubility and Storage
The choice of solvent and storage conditions are critical for maintaining the integrity and activity of this compound.
Table 2: Solubility and Recommended Storage Conditions
| Parameter | Recommendation |
| Primary Solvent | Dimethyl Sulfoxide (DMSO)[2][6] |
| Solubility in DMSO | ≥ 50 mg/mL (requires sonication)[2] |
| Powder Storage | -20°C for up to 3 years, 4°C for up to 2 years[7] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month[1][7] |
| Handling | Avoid repeated freeze-thaw cycles[1][2][7] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, for higher concentrations)
-
Sterile cell culture medium
-
Laminar flow hood or biosafety cabinet
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
-
Preparation: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.09 mg of this compound (see calculation below).
-
Calculation:
-
Moles = Molarity (M) x Volume (L)
-
Moles = 0.010 mol/L x 0.001 L = 0.00001 mol
-
Mass (g) = Moles (mol) x Molecular Weight ( g/mol )
-
Mass (g) = 0.00001 mol x 408.88 g/mol = 0.00409 g = 4.09 mg
-
-
Dissolution:
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO (in this case, 1 mL) to the tube.
-
Vortex the tube gently until the powder is completely dissolved. If preparing a higher concentration (e.g., 50 mg/mL), brief sonication in an ultrasonic bath may be necessary to facilitate dissolution.[2]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[1][7]
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][7]
-
Protocol for Preparing Working Solutions for Cell Culture
Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium to achieve the desired final concentration for treating cells. A typical working concentration range for Medroxalol is 0.1-10 µM.[1][2][8]
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: It is recommended to perform serial dilutions to achieve the final low micromolar concentrations accurately. A direct, large dilution can lead to precipitation of the compound.
-
Example Dilution to 10 µM:
-
To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium.
-
Mix thoroughly by gentle pipetting or inverting the tube.
-
-
DMSO Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is less than 0.5% to avoid solvent-induced cytotoxicity.[7] For the example above, the final DMSO concentration is 0.1%, which is well within the safe limit. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Application to Cells: Add the freshly prepared working solution to your cell cultures.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in preparing this compound solutions for cell culture experiments.
Caption: Workflow for this compound solution preparation.
Mechanism of Action: Adrenergic Receptor Blockade
Medroxalol functions by antagonizing, or blocking, both α₁- and β-adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, when activated by their endogenous ligands (e.g., norepinephrine, epinephrine), trigger distinct downstream signaling cascades. By blocking these receptors, Medroxalol inhibits these signaling pathways.
The diagram below illustrates the canonical signaling pathways that are inhibited by Medroxalol.
Caption: Inhibition of α₁- and β-adrenergic signaling by Medroxalol.
References
- 1. DMSO stock preparation [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Medroxalol Hydrochloride Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for medroxalol hydrochloride in preclinical research, based on available study data. The following sections detail the experimental protocols, quantitative data, and the pharmacological pathways associated with this dual alpha- and beta-adrenoceptor antagonist.
Quantitative Data Summary
This compound has been evaluated through both oral and intravenous administration routes in various preclinical and clinical settings. The following tables summarize the key pharmacokinetic and pharmacodynamic parameters observed in these studies.
Table 1: Pharmacokinetic Parameters of Medroxalol in Humans[1][2][3]
| Parameter | Oral Administration (400 mg) | Oral Administration (800 mg) | Oral Administration (1200 mg) | Intravenous Administration (1 mg/kg) |
| Peak Plasma Concentration (Cmax) | 450 ng/mL | - | - | - |
| Time to Peak (Tmax) | 2.3 - 3 hours | 2.5 - 3 hours | 2.5 - 3 hours | - |
| Terminal Elimination Half-life (t½) | 15.6 hours | 11.1 hours | 11.1 hours | 7.3 hours |
| Total Body Clearance (ClT) | 948 mL/min | 0.73 - 0.99 L/hr/kg | 0.73 - 0.99 L/hr/kg | - |
| Bioavailability | 64% | 31.3% | 37.4% | - |
| Urinary Recovery (48h) | 2.3% | 3.9% | 3.6% | 8.2% |
Note: Some data points were derived from studies with varying dosages and are presented to show the general pharmacokinetic profile.
Table 2: Pharmacodynamic Effects of Medroxalol
| Species | Administration Route | Dose | Key Pharmacodynamic Effects | Reference |
| Spontaneously Hypertensive Rats (SHR) | Oral | Not specified | Long-lasting fall in blood pressure. | [1] |
| Anesthetized Dogs | Intravenous | Not specified | Reduced blood pressure and heart rate without significant reduction in cardiac output. Dose-related vasodilation. | [1][2] |
| Normotensive Male Humans | Oral | 400 mg | Significant reduction in supine and erect blood pressure without significant changes in heart rate. | [3][4] |
| Patients with Mild to Moderate Essential Hypertension | Oral | 200 mg | Rapid and significant decrease in systolic and diastolic blood pressure and heart rate. | [5] |
Experimental Protocols
The following are detailed methodologies for the administration of this compound in key preclinical experiments.
Protocol for Oral Administration in Spontaneously Hypertensive Rats (SHR)
This protocol is based on the methods described in studies evaluating the antihypertensive effects of medroxalol.[1]
Objective: To assess the effect of orally administered this compound on blood pressure in a hypertensive rat model.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., distilled water, 0.5% methylcellulose)
-
Spontaneously Hypertensive Rats (SHR)
-
Oral gavage needles
-
Blood pressure monitoring system (e.g., tail-cuff method)
Procedure:
-
Animal Acclimatization: Acclimatize SHR to the laboratory environment for at least one week before the experiment. House them in a temperature- and light-controlled facility with ad libitum access to food and water.
-
Drug Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.
-
Baseline Measurement: Measure and record the baseline systolic and diastolic blood pressure and heart rate of each rat for several consecutive days prior to drug administration to establish a stable baseline.
-
Administration: Administer the prepared this compound solution or suspension to the SHR via oral gavage. Ensure accurate dosing based on the animal's body weight. A control group should receive the vehicle only.
-
Post-administration Monitoring: Measure blood pressure and heart rate at predetermined time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: Analyze the changes in blood pressure and heart rate from baseline and compare the effects between the treated and control groups using appropriate statistical methods.
Protocol for Intravenous Administration in Anesthetized Dogs
This protocol is derived from studies investigating the cardiovascular properties of medroxalol.[1][2]
Objective: To evaluate the hemodynamic effects of intravenously administered this compound in an anesthetized dog model.
Materials:
-
This compound
-
Sterile saline solution for injection
-
Anesthetic agent (e.g., pentobarbital sodium)
-
Beagle dogs
-
Intravenous catheters
-
Surgical instruments for cannulation
-
Hemodynamic monitoring equipment (for blood pressure, heart rate, cardiac output)
-
Infusion pump
Procedure:
-
Animal Preparation: Anesthetize the dogs and maintain a stable plane of anesthesia throughout the experiment. Intubate the animals to ensure a patent airway.
-
Catheterization: Surgically place catheters in a femoral artery for blood pressure measurement and in a femoral vein for drug administration. Additional catheters may be placed for measuring other hemodynamic parameters (e.g., a thermodilution catheter in the pulmonary artery for cardiac output).
-
Stabilization: Allow the animal's physiological parameters to stabilize for a period (e.g., 30 minutes) after surgery and instrumentation before any experimental intervention.
-
Baseline Recordings: Record baseline hemodynamic parameters, including arterial blood pressure, heart rate, and cardiac output.
-
Drug Administration: Administer this compound intravenously as a bolus injection or a continuous infusion using an infusion pump. Doses should be administered in an escalating manner to determine dose-response relationships.
-
Continuous Monitoring: Continuously monitor and record all hemodynamic parameters throughout the drug administration period and for a specified duration afterward to observe the full spectrum of effects.
-
Data Analysis: Calculate the percentage change from baseline for each hemodynamic parameter at each dose level. Analyze the dose-response relationship for the hypotensive and heart rate-lowering effects of medroxalol.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Medroxalol exerts its antihypertensive effects through a dual mechanism of action, involving the blockade of both alpha- and beta-adrenergic receptors, as well as exhibiting beta-2-adrenergic receptor agonist activity which contributes to vasodilation.[1][2][6]
Caption: Signaling pathway of this compound.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of this compound's cardiovascular effects.
Caption: General experimental workflow for preclinical studies.
References
- 1. Cardiovascular properties of medroxalol, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasodilation by medroxalol mediated by beta 2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of medroxalol and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. Antihypertensive and vasodilating effects of acute medroxalol, a new beta-blocker with beta-2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-blocking agents with vasodilating action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Medroxalol Hydrochloride in Isolated Tissue Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medroxalol hydrochloride is a pharmaceutical agent characterized by its dual antagonism of both alpha- and beta-adrenergic receptors.[1] This unique pharmacological profile makes it a subject of interest in cardiovascular research and drug development. Isolated tissue bath experiments are a fundamental in vitro method to characterize the potency and mechanism of action of adrenergic antagonists like Medroxalol. These assays allow for the precise measurement of drug effects on specific tissue types, providing valuable data on receptor affinity and functional antagonism.
This document provides detailed application notes and protocols for utilizing this compound in isolated tissue bath experiments, focusing on its effects on vascular and cardiac tissues.
Mechanism of Action
Medroxalol acts as a competitive antagonist at both α- and β-adrenergic receptors.[2] Its antihypertensive effects are attributed to the blockade of α1-adrenergic receptors in vascular smooth muscle, leading to vasodilation, and the blockade of β1-adrenergic receptors in the heart, resulting in decreased heart rate and contractility.[2][3]
Signaling Pathways
The antagonistic action of Medroxalol can be visualized through its interference with the canonical signaling pathways of α1 and β1-adrenergic receptors.
References
Application Note: Quantification of Medroxalol Hydrochloride in Human Plasma using High-Performance Liquid Chromatography
Abstract
This application note describes a sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Medroxalol hydrochloride in human plasma. The protocol employs a simple protein precipitation step for sample preparation, followed by reversed-phase HPLC with UV detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Medroxalol. The described method requires validation by the end-user to ensure performance for their specific application.
Introduction
Medroxalol is a beta-adrenergic and alpha-adrenergic blocking agent used in the management of hypertension. Accurate and reliable quantification of Medroxalol in biological matrices such as plasma is crucial for pharmacokinetic profiling, dose-response studies, and ensuring patient safety and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the quantification of drugs in biological fluids due to its high resolution, sensitivity, and reproducibility.[1] This application note provides a detailed protocol for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (Sigma-Aldrich)
-
HPLC grade acetonitrile (Merck)
-
HPLC grade methanol (Merck)
-
Perchloric acid (70%) (Fisher Scientific)
-
Water, purified by a Milli-Q system (Millipore)
-
Drug-free human plasma (Seralab)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, and UV detector (e.g., Agilent 1260 Infinity II)
-
Reversed-phase C18 column (e.g., Zorbax C18, 4.6 x 150 mm, 5 µm)[2]
-
Centrifuge capable of 14,000 rpm
-
Vortex mixer
Sample Preparation
Plasma sample preparation was performed using a protein precipitation method, which is a common technique for removing proteinaceous material from biological samples before HPLC analysis.[3][4][5][6]
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., another beta-blocker not co-administered with Medroxalol).
-
Add 400 µL of chilled acetonitrile to precipitate the plasma proteins.[3][5]
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
Chromatographic Conditions
The chromatographic conditions were optimized to achieve good resolution and peak shape for Medroxalol.[2]
| Parameter | Condition |
| Column | Zorbax C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Perchloric Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Run Time | 10 minutes |
Results and Discussion
This method provides a straightforward and effective approach for the quantification of this compound in human plasma. The protein precipitation sample preparation is rapid and removes a significant portion of potential interferences. The selected chromatographic conditions are designed to provide a symmetric peak shape and adequate retention for Medroxalol, separating it from endogenous plasma components. The UV detection wavelength of 230 nm is a common choice for aromatic compounds and is expected to provide good sensitivity for Medroxalol.
Method Validation (Representative Data)
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[7] Key validation parameters to be assessed include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table presents hypothetical, yet realistic, performance data for this method.
| Validation Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL (r² > 0.995) |
| Accuracy (Recovery) | 95.2% - 104.5% |
| Precision (RSD) | Intra-day: < 5%, Inter-day: < 7% |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound in plasma.
Protocol: HPLC Quantification of this compound in Plasma
1.0 Objective
To provide a detailed, step-by-step protocol for the quantitative analysis of this compound in human plasma using HPLC with UV detection.
2.0 Materials and Equipment
-
This compound reference standard
-
Internal standard (e.g., another suitable beta-blocker)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Perchloric acid (70%)
-
Purified water (Milli-Q or equivalent)
-
Drug-free human plasma
-
HPLC system with UV detector
-
Reversed-phase C18 column (4.6 x 150 mm, 5 µm)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
HPLC vials with inserts
3.0 Preparation of Solutions
-
Mobile Phase (Acetonitrile:0.1% Perchloric Acid in Water, 30:70, v/v):
-
Prepare 0.1% perchloric acid in water by adding 1 mL of 70% perchloric acid to 699 mL of purified water.
-
Mix 300 mL of acetonitrile with 700 mL of 0.1% perchloric acid in water.
-
Degas the mobile phase before use.
-
-
Stock Solution of Medroxalol (1 mg/mL):
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations for the calibration curve (e.g., 100, 250, 500, 1000, 2500, 5000, and 10000 ng/mL).
-
-
Internal Standard Stock and Working Solutions:
-
Prepare a stock solution of the internal standard (1 mg/mL) in methanol.
-
Dilute the stock solution to a suitable working concentration (e.g., 1 µg/mL) in methanol.
-
4.0 Sample Preparation Procedure
-
Label microcentrifuge tubes for blanks, calibration standards, quality controls, and unknown samples.
-
For calibration standards, add 20 µL of the appropriate working standard solution to 180 µL of drug-free plasma.
-
For unknown samples, use 200 µL of the subject's plasma.
-
Add 20 µL of the internal standard working solution to all tubes except the blank.
-
Add 400 µL of chilled acetonitrile to all tubes.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an HPLC vial.
5.0 HPLC Analysis
-
Set up the HPLC system with the specified chromatographic conditions (see table above).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Create a sequence table with the sample information.
-
Inject 20 µL of each sample into the HPLC system.
-
Acquire the chromatograms.
6.0 Data Analysis
-
Integrate the peaks for Medroxalol and the internal standard.
-
Calculate the peak area ratio of Medroxalol to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Determine the concentration of Medroxalol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The HPLC method detailed in this application note provides a reliable and efficient means for quantifying this compound in human plasma. The procedure is straightforward, employing a simple protein precipitation for sample cleanup and a standard reversed-phase HPLC-UV system. This method is well-suited for researchers, scientists, and drug development professionals requiring accurate bioanalytical data for Medroxalol. It is recommended that the method be fully validated in the end-user's laboratory to ensure it meets the specific requirements of their studies.
References
Application Notes and Protocols for Medroxalol Hydrochloride in Cardiovascular Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medroxalol hydrochloride is a versatile pharmacological agent with a complex mechanism of action, making it a valuable tool in cardiovascular research. It is an antihypertensive drug that exhibits a unique combination of alpha- and beta-adrenergic receptor blockade, as well as beta-2 adrenergic receptor stimulation, leading to vasodilation.[1][2][3] This multifaceted activity allows for the investigation of various physiological and pathophysiological processes within the cardiovascular system.
This document provides detailed application notes and experimental protocols for the use of this compound in established cardiovascular research models. The protocols are intended to guide researchers in designing and executing experiments to evaluate the antihypertensive, vasodilatory, and adrenergic receptor modulating effects of Medroxalol and similar compounds.
Mechanism of Action
Medroxalol's primary cardiovascular effects are attributed to its ability to:
-
Block alpha-1 adrenergic receptors: This action inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine, leading to a decrease in peripheral vascular resistance and a reduction in blood pressure.[4][5]
-
Block beta-1 adrenergic receptors: Located primarily in the heart, blockade of these receptors reduces heart rate and myocardial contractility, contributing to its antihypertensive effect.[1]
-
Stimulate beta-2 adrenergic receptors: This agonistic activity, particularly in the vasculature of skeletal muscle, promotes vasodilation, further contributing to the reduction in blood pressure.[2][3]
The combination of these actions results in a potent antihypertensive effect with a favorable hemodynamic profile, as it tends to lower blood pressure without causing a significant reflex tachycardia.[4]
Data Presentation
Table 1: Adrenergic Receptor Antagonist Potency of this compound
| Tissue Preparation | Receptor Type | Agonist | Medroxalol pA2 Value | Reference Compound | Reference Compound Potency |
| Rabbit Aortic Strips | Alpha-1 Adrenergic | Phenylephrine | 6.09[1] | Phentolamine | Medroxalol is 0.02x as potent[1] |
| Guinea Pig Atria | Beta-1 Adrenergic | Isoproterenol | 7.73[1] | Propranolol | Medroxalol is 0.09x as potent[1] |
Table 2: Hemodynamic Effects of this compound in In Vivo Models
| Animal Model | Administration Route | Dose | Effect on Blood Pressure | Effect on Heart Rate | Reference |
| Spontaneously Hypertensive Rats (SHR) | Oral | Not specified | Long-lasting decrease | Not specified | [1] |
| Anesthetized Dogs | Intravenous | Not specified | Decrease | Decrease | [1][2] |
Signaling Pathways
The multifaceted mechanism of action of this compound involves the modulation of distinct adrenergic signaling pathways.
Experimental Protocols
In Vivo Model: Spontaneously Hypertensive Rat (SHR)
Objective: To evaluate the antihypertensive effect of this compound following oral administration in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR), male, 14-20 weeks old.
-
This compound.
-
Vehicle (e.g., 0.5% methylcellulose in water).
-
Oral gavage needles.
-
Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography).
-
Animal scale.
Protocol:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment. Handle the rats daily and accustom them to the blood pressure measurement procedure to minimize stress-induced fluctuations.
-
Baseline Measurement: Measure and record the baseline systolic blood pressure and heart rate for each rat for at least three consecutive days before drug administration.
-
Drug Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations.
-
Dosing: Divide the rats into treatment and control groups. Administer a single oral dose of this compound or vehicle to the respective groups via oral gavage.
-
Post-dose Monitoring: Measure systolic blood pressure and heart rate at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of this compound with the vehicle control.
In Vivo Model: Anesthetized Dog
Objective: To assess the acute hemodynamic effects of intravenously administered this compound.
Materials:
-
Mongrel dogs of either sex.
-
Anesthetic agents (e.g., pentobarbital sodium).
-
Intravenous catheters.
-
Tracheal tube and ventilator.
-
Hemodynamic monitoring system (for measuring blood pressure, heart rate, cardiac output, etc.).
-
Pressure transducers.
-
Saline solution.
-
This compound.
Protocol:
-
Anesthesia and Instrumentation: Anesthetize the dog and maintain a stable plane of anesthesia. Intubate the dog and provide artificial ventilation.
-
Catheterization: Catheterize a femoral artery for direct measurement of arterial blood pressure and a femoral vein for drug administration. Other catheters may be placed for measuring cardiac output (e.g., thermodilution via a Swan-Ganz catheter) and other hemodynamic parameters as required.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after instrumentation before recording baseline measurements.
-
Baseline Recording: Record baseline hemodynamic parameters, including mean arterial pressure, systolic and diastolic blood pressure, heart rate, and cardiac output.
-
Drug Administration: Administer this compound intravenously as a bolus injection or a continuous infusion at ascending doses.
-
Hemodynamic Monitoring: Continuously monitor and record all hemodynamic parameters throughout the drug administration period and for a sufficient duration afterward to observe the full effect and recovery.
-
Data Analysis: Express the changes in hemodynamic parameters as a percentage of the baseline values. Analyze the dose-response relationship for each parameter.
In Vitro Model: Isolated Rabbit Aortic Strip
Objective: To determine the alpha-1 adrenergic antagonist activity of this compound.
Materials:
-
Male New Zealand White rabbits.
-
Krebs-Henseleit solution.
-
Phenylephrine (alpha-1 adrenergic agonist).
-
This compound.
-
Organ bath system with temperature control and aeration.
-
Isometric force transducers and data acquisition system.
Protocol:
-
Tissue Preparation: Euthanize the rabbit and dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 3-4 mm in width.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension of 2 grams, changing the buffer every 15-20 minutes.
-
Agonist Dose-Response: Obtain a cumulative concentration-response curve for the alpha-1 agonist, phenylephrine.
-
Antagonist Incubation: Wash the tissues and allow them to return to baseline. Incubate the tissues with a single concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
Repeat Agonist Dose-Response: In the continued presence of this compound, repeat the cumulative concentration-response curve for phenylephrine.
-
Data Analysis: Compare the concentration-response curves of phenylephrine in the absence and presence of this compound. Calculate the dose ratio and construct a Schild plot to determine the pA2 value, which quantifies the antagonist potency.[1]
In Vitro Model: Isolated Guinea Pig Atria
Objective: To determine the beta-1 adrenergic antagonist activity of this compound.
Materials:
-
Male Hartley guinea pigs.
-
Krebs-Henseleit solution.
-
Isoproterenol (beta-adrenergic agonist).
-
This compound.
-
Organ bath system with temperature control and aeration.
-
Isometric force transducers and data acquisition system.
-
Spontaneous rate recording setup (for right atria) or electrical stimulator (for left atria).
Protocol:
-
Tissue Preparation: Euthanize the guinea pig and excise the heart. Dissect the right and/or left atria.
-
Mounting: Mount the atria in an organ bath containing Krebs-Henseleit solution at 37°C and aerated with 95% O2 / 5% CO2. For the right atrium, allow it to beat spontaneously to measure chronotropic effects. For the left atrium, stimulate it electrically (e.g., at 1 Hz) to measure inotropic effects.
-
Equilibration: Allow the atria to equilibrate for at least 60 minutes under a resting tension of 0.5-1.0 gram.
-
Agonist Dose-Response: Obtain a cumulative concentration-response curve for the beta-agonist, isoproterenol, measuring the increase in heart rate (chronotropy) or force of contraction (inotropy).
-
Antagonist Incubation: Wash the tissues and allow them to return to baseline. Incubate the tissues with a single concentration of this compound for 30-60 minutes.
-
Repeat Agonist Dose-Response: In the presence of this compound, repeat the cumulative concentration-response curve for isoproterenol.
-
Data Analysis: Analyze the shift in the isoproterenol concentration-response curve to calculate the dose ratio and determine the pA2 value for Medroxalol's beta-1 adrenergic antagonist activity.[1]
References
Application Notes and Protocols for In Vivo Efficacy Testing of Medroxalol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medroxalol hydrochloride is a vasodilator antihypertensive agent with a dual mechanism of action, exhibiting both alpha and beta-adrenergic receptor blocking properties.[1][2][3] Its ability to reduce blood pressure is attributed to a decrease in peripheral vascular resistance, which appears to be more significant than its effects on cardiac output.[4] Notably, a substantial part of its hypotensive effect is also due to beta-2-adrenergic-receptor-mediated vasodilation.[5][6]
These application notes provide a detailed framework for designing and conducting in vivo studies to evaluate the efficacy of this compound in a preclinical setting. The protocols and recommendations are based on established animal models of hypertension and standard methodologies for cardiovascular assessment.
In Vivo Study Design
The Spontaneously Hypertensive Rat (SHR) model is a suitable and well-established genetic model for these studies, as it has been previously used to evaluate the cardiovascular properties of Medroxalol.[4][7] SHRs develop hypertension that mimics many features of human essential hypertension.[8]
Objective: To assess the dose-dependent antihypertensive efficacy of this compound in Spontaneously Hypertensive Rats.
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age. A normotensive control group of Wistar-Kyoto (WKY) rats is recommended for baseline comparison.
Experimental Groups:
| Group | Animal Strain | Treatment | Dose (mg/kg, p.o.) | Number of Animals (n) |
| 1 | WKY | Vehicle (e.g., 0.5% Methylcellulose) | - | 10 |
| 2 | SHR | Vehicle (e.g., 0.5% Methylcellulose) | - | 10 |
| 3 | SHR | This compound | Low Dose (e.g., 10) | 10 |
| 4 | SHR | This compound | Medium Dose (e.g., 30) | 10 |
| 5 | SHR | This compound | High Dose (e.g., 100) | 10 |
| 6 | SHR | Reference Drug (e.g., Labetalol) | Established Effective Dose | 10 |
Primary Endpoints:
-
Systolic Blood Pressure (SBP)
-
Diastolic Blood Pressure (DBP)
-
Mean Arterial Pressure (MAP)
-
Heart Rate (HR)
Study Duration: The study will consist of an acute phase (e.g., 0-8 hours post-dose) and a chronic phase (e.g., daily dosing for 4 weeks) to evaluate both immediate and long-term effects.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between experimental groups.
Table 1: Acute Effects of this compound on Hemodynamic Parameters (Mean ± SEM)
| Treatment Group | Time Post-Dose (hours) | SBP (mmHg) | DBP (mmHg) | MAP (mmHg) | HR (beats/min) |
| WKY + Vehicle | 0 | ||||
| 1 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| SHR + Vehicle | 0 | ||||
| 1 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| SHR + Medroxalol (Low Dose) | 0 | ||||
| 1 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| ... | ... |
Table 2: Chronic Effects of this compound on Hemodynamic Parameters (Mean ± SEM)
| Treatment Group | Baseline (Week 0) | Week 1 | Week 2 | Week 3 | Week 4 |
| WKY + Vehicle | |||||
| SBP (mmHg) | |||||
| DBP (mmHg) | |||||
| HR (beats/min) | |||||
| SHR + Vehicle | |||||
| SBP (mmHg) | |||||
| DBP (mmHg) | |||||
| HR (beats/min) | |||||
| SHR + Medroxalol (Low Dose) | |||||
| SBP (mmHg) | |||||
| DBP (mmHg) | |||||
| HR (beats/min) | |||||
| ... |
Experimental Protocols
Protocol 1: Animal Handling and Acclimation
-
Upon arrival, all rats will be housed in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle.
-
Animals will have ad libitum access to standard chow and water.
-
Allow a minimum of one week for acclimation to the housing conditions before any experimental procedures.
-
Handle the rats daily for several days prior to the experiment to minimize stress-induced fluctuations in blood pressure.
Protocol 2: Blood Pressure and Heart Rate Measurement (Non-Invasive Tail-Cuff Method)
The tail-cuff method is a widely used non-invasive technique for measuring blood pressure in rodents.[9][10] While radiotelemetry is considered the gold standard, the tail-cuff method is less invasive and more cost-effective for screening studies.[11][12]
-
Acclimation to the Restrainer: For several days leading up to the actual measurement, place the rats in the restrainers for 10-15 minutes each day to acclimate them to the procedure.
-
Warming: Warm the rat's tail to a suitable temperature (e.g., 32-34°C) using a warming chamber or a heat lamp to detect the tail artery pulse.
-
Cuff Placement: Place the tail cuff and pulse sensor at the base of the tail.
-
Measurement Cycle: The system will automatically inflate and deflate the cuff. Record at least 5-7 successful, consecutive readings for each animal at each time point.
-
Data Recording: Average the successful readings to obtain a single value for SBP, DBP, and HR for that animal at that time point.
Protocol 3: Drug Formulation and Administration
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% w/v methylcellulose in water) on each day of dosing. The formulation should be a homogenous suspension.
-
Dosing: Administer the drug or vehicle orally (p.o.) via gavage. The volume should be calculated based on the most recent body weight of the animal (e.g., 5 mL/kg).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound.
References
- 1. Medroxalol - Wikipedia [en.wikipedia.org]
- 2. Medroxalol | C20H24N2O5 | CID 41835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ccjm.org [ccjm.org]
- 4. Cardiovascular properties of medroxalol, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasodilation by medroxalol mediated by beta 2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive and vasodilating effects of acute medroxalol, a new beta-blocker with beta-2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 10. Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review | Research, Society and Development [rsdjournal.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Medroxalol Hydrochloride Crystallization and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Medroxalol hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during crystallization and purification experiments.
Disclaimer: Specific experimental data for the crystallization and purification of this compound is limited in publicly available literature. Therefore, some of the guidance provided is based on general principles of pharmaceutical crystallization and data from analogous compounds, such as other beta-blocker hydrochlorides.
Frequently Asked Questions (FAQs)
General Crystallization and Purification
Q1: What are the initial steps for developing a crystallization process for this compound?
A1: Developing a robust crystallization process involves several key stages:
-
Solvent Screening: Identifying suitable solvents in which this compound has moderate solubility and where solubility is temperature-dependent.
-
Solubility Determination: Quantifying the solubility of this compound in promising solvents at various temperatures to establish a solubility curve.
-
Metastable Zone Width (MSZW) Determination: Identifying the optimal supersaturation range for controlled crystallization without spontaneous nucleation.
-
Crystallization Method Selection: Choosing an appropriate method such as cooling crystallization, anti-solvent addition, or evaporation based on the solubility data.
-
Process Parameter Optimization: Fine-tuning parameters like cooling rate, agitation, and seeding to achieve the desired crystal form, size, and purity.
Q2: Which solvents have been reported for the synthesis and purification of Medroxalol or similar hydrochloride salts?
A2: While specific recrystallization solvents for this compound are not extensively documented, patent literature on its synthesis mentions the use of methanol, ethanol, and ethyl acetate.[1] For analogous beta-blocker hydrochlorides like propranolol hydrochloride, a wider range of solvents and solvent systems has been explored. This information can be a valuable starting point for solvent screening.
Table 1: Solvents Used in the Synthesis and Crystallization of this compound and Analogous Compounds
| Compound | Solvent/System | Purpose | Reference |
| Medroxalol Intermediate | Methanol, Water | Reaction Solvent | [1] |
| Medroxalol HCl Formation | Ethanol, Ethyl Acetate | Precipitation | [1] |
| Propranolol HCl | Methanol / Acetone | Cooling Crystallization | [2] |
| Propranolol HCl | n-Propanol | Recrystallization for macrocrystals | [3] |
| Propranolol HCl | n-Propanol / Heptane | Recrystallization (co-solvent) | [3] |
| Fluoxetine HCl | Dichloromethane / Ethyl Acetate | Recrystallization | [4] |
| Fluoxetine HCl | Benzene / HCl | Precipitation | [4] |
Q3: What are the common methods for purifying this compound?
A3: Purification of this compound can be achieved through "conventional means," which typically include:[1]
-
Recrystallization: This is the most common method for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to crystallize upon cooling, leaving impurities in the mother liquor.
-
Slurry Crystallization: Suspending the crude solid in a solvent in which it is sparingly soluble. Over time, the solid will dissolve and re-precipitate, leading to a more stable and often purer crystalline form.
-
Chromatography: Techniques like column chromatography can be used for purification, especially when dealing with impurities that have similar solubility profiles to the main compound.
Troubleshooting Common Crystallization Issues
Q4: I am experiencing low yield during the crystallization of this compound. What are the potential causes and solutions?
A4: Low crystallization yield can be attributed to several factors:
-
High Solubility in the Mother Liquor: The compound may be too soluble in the chosen solvent at the final crystallization temperature.
-
Solution: Consider adding an anti-solvent to reduce solubility or cool the mixture to a lower temperature. Ensure the final temperature is low enough to maximize precipitation.
-
-
Incomplete Crystallization: The crystallization time may be insufficient.
-
Solution: Extend the holding time at the final temperature to allow for complete crystallization.
-
-
Formation of Metastable Polymorphs: A more soluble, metastable form might be crystallizing.
-
Solution: Introduce seed crystals of the desired stable polymorph to direct the crystallization towards that form.[5]
-
-
Aqueous HCl Usage: Using aqueous hydrochloric acid for salt formation can lead to lower yields due to the solubility of the hydrochloride salt in water.[6]
-
Solution: Consider using anhydrous HCl in an organic solvent to minimize water content.[6]
-
Q5: The purity of my crystallized this compound is not meeting the required specifications. How can I improve it?
A5: Impurities can be challenging to remove and may co-crystallize with the product.[7]
-
Inadequate Solvent System: The chosen solvent may not effectively differentiate between the product and impurities.
-
Solution: Experiment with different solvents or solvent mixtures for recrystallization. A solvent that has a high solubility for the product at high temperatures but low solubility at low temperatures, while the impurities remain soluble at low temperatures, is ideal.
-
-
Occluded Impurities: Impurities can be trapped within the crystal lattice.
-
Solution: A slower cooling rate during crystallization can lead to the formation of more perfect crystals with fewer occlusions. Multiple recrystallization steps may be necessary.
-
-
Process-Related Impurities: Impurities can arise from the synthetic process itself. For some beta-adrenergic blocking agents, mutagenic epoxide impurities have been reported.[8]
Q6: I am observing inconsistent crystal size and morphology (e.g., needles, plates). How can this be controlled?
A6: Crystal size and habit are influenced by several factors:
-
Supersaturation Level: High levels of supersaturation tend to favor nucleation over crystal growth, leading to smaller crystals.
-
Solution: Control the rate of supersaturation generation by optimizing the cooling rate or the rate of anti-solvent addition. A slower, more controlled process generally leads to larger, more uniform crystals.[5]
-
-
Agitation: The stirring rate affects mass transfer and can induce secondary nucleation.
-
Solution: Optimize the agitation speed. Too low a speed can lead to poor heat and mass transfer, while too high a speed can cause crystal breakage and secondary nucleation.
-
-
Seeding: The absence of seeding can lead to uncontrolled nucleation and a wide particle size distribution.
-
Solution: Implement a seeding protocol by adding a small amount of well-characterized crystals of the desired size and form at the appropriate point in the process.[5]
-
-
Solvent Choice: The solvent can significantly influence crystal habit. For example, crystallization of propranolol hydrochloride from methanol can result in multi-faceted crystals.[3]
Polymorphism and Stability
Q7: Is polymorphism a concern for this compound, and how can it be managed?
-
Identification: Different polymorphic forms can be identified using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy.
-
Control: Controlling polymorphism involves carefully managing crystallization conditions. Seeding with the desired polymorph is a powerful tool to ensure the consistent production of the target form.[5] The choice of solvent and the rate of crystallization can also influence which polymorph is obtained.
Experimental Protocols
Note: These are generalized protocols and should be adapted based on preliminary experimental findings for this compound.
Protocol 1: Cooling Crystallization
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture) at an elevated temperature (e.g., 60-70 °C) to achieve a saturated or slightly undersaturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cool the solution in a controlled manner. A slow cooling rate (e.g., 5-10 °C/hour) is generally preferred to promote the growth of larger, more uniform crystals.
-
Seeding (Recommended): Once the solution is slightly supersaturated (just below the dissolution temperature), add a small quantity (0.1-1% w/w) of seed crystals of the desired polymorph.
-
Maturation: Hold the suspension at the final, lower temperature (e.g., 0-5 °C) for a period of time (e.g., 2-4 hours) with gentle agitation to allow for complete crystallization.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at an appropriate temperature.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in a small amount of a "good" solvent (a solvent in which it is highly soluble).
-
Addition of Anti-Solvent: Slowly add an "anti-solvent" (a solvent in which this compound is poorly soluble but is miscible with the "good" solvent) to the solution with stirring. The addition rate should be controlled to manage the level of supersaturation.
-
Seeding (Recommended): Add seed crystals of the desired polymorph once the solution becomes slightly turbid.
-
Maturation: Continue stirring the suspension for a period (e.g., 1-2 hours) after the anti-solvent addition is complete to ensure full crystallization.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol, using the anti-solvent or a mixture of the solvent and anti-solvent for washing.
Visualizations
References
- 1. US4697024A - Medroxalol intermediates - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US5095151A - Preparation of propranolol hydrochloride macrocrystals - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 7. syrris.com [syrris.com]
- 8. Mutagenic epoxide impurities discovered in two new beta-adrenergic blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 11. documents.lgcstandards.com [documents.lgcstandards.com]
Optimizing reaction conditions for Medroxalol hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Medroxalol hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on optimizing reaction conditions.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| MH-SYN-001 | Low yield of the "N-benzyl, methyl ester" intermediate | - Incomplete reaction between 1-(3,4-methylenedioxyphenyl)-3-(N-benzylamino)butane and methyl 5-(bromoacetyl)salicylate.- Suboptimal reaction temperature or time.- Degradation of reactants or product. | - Ensure equimolar or a slight excess of the amine reactant.- Monitor the reaction progress using TLC or HPLC.- Maintain the reaction temperature between 0°C and 80°C, with a preferred range of 35°C to 60°C.[1]- Extend the reaction time from the suggested 30 minutes up to 24 hours, with an optimal time of 2 to 6 hours.[1] |
| MH-SYN-002 | Formation of multiple byproducts during the condensation step | - Side reactions due to incorrect temperature control.- Presence of impurities in starting materials. | - Purify the starting materials, 1-(3,4-methylenedioxyphenyl)-3-(N-benzylamino)butane and methyl 5-(bromoacetyl)salicylate, before use.- Maintain a stable reaction temperature within the recommended range. |
| MH-SYN-003 | Inefficient conversion of the "N-benzyl, methyl ester" to Medroxalol | - Incomplete hydrogenolysis of the N-benzyl group.- Incomplete ammonolysis of the methyl ester. | - Ensure the use of an appropriate catalyst for hydrogenolysis (e.g., Palladium on carbon).- Optimize hydrogen pressure and reaction time for the hydrogenolysis step.- For the ammonolysis, ensure an adequate supply of ammonia and appropriate reaction conditions (temperature and pressure). |
| MH-SYN-004 | Difficulty in isolating and purifying the final this compound product | - Improper pH adjustment during salt formation.- Inefficient precipitation or crystallization.- Presence of persistent impurities. | - Carefully add anhydrous hydrogen chloride to the reaction mixture in a suitable solvent like ethyl acetate to precipitate the hydrochloride salt.[1]- Cool the mixture to approximately 5°C to enhance precipitation.[1]- Wash the filtered product with cold ethyl acetate to remove soluble impurities.[1]- Recrystallize the product from a suitable solvent system, such as methanol, to improve purity.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: Medroxalol is prepared by the stepwise hydrogenolysis and ammonolysis of the intermediate, methyl 5-[[4-(3,4-methylenedioxyphenyl)-N-benzyl-2-butylamino]acetyl]salicylate (the "N-benzyl, methyl ester" compound).[1] This intermediate is synthesized by the condensation of 1-(3,4-methylenedioxyphenyl)-3-(N-benzylamino)butane with methyl 5-(bromoacetyl)salicylate.[1] The final step involves the formation of the hydrochloride salt.
Q2: What are the recommended reaction conditions for the synthesis of the "N-benzyl, methyl ester" intermediate?
A2: The condensation reaction can be carried out in a non-reactive solvent such as toluene.[1] The reaction temperature can range from 0°C to 80°C, with a preferred range of 35°C to 60°C.[1] The reaction time can vary from 1 to 24 hours, with a preferred duration of 6 to 12 hours.[1]
Q3: How is the final this compound salt formed?
A3: After the hydrogenolysis and ammonolysis steps, the resulting Medroxalol free base is converted to its hydrochloride salt. This is typically achieved by treating the organic phase with concentrated hydrochloric acid or by adding anhydrous hydrogen chloride to a solution of the base in a solvent like ethyl acetate.[1]
Q4: What are some key considerations for purifying the intermediates and the final product?
A4: The "N-benzyl, methyl ester" intermediate can be isolated and purified by filtration, followed by washing the reaction mixture with water.[1] The final product, this compound, is isolated by filtration after precipitation and can be further purified by washing with a cold solvent like ethyl acetate and subsequent drying.[1] Recrystallization from a suitable solvent such as methanol can also be employed to enhance purity.[1]
Experimental Protocols
Synthesis of methyl 5-[[4-(3,4-methylenedioxyphenyl)-N-benzyl-2-butylamino]acetyl]salicylate ("N-benzyl, methyl ester" compound)
-
Combine 1-(3,4-methylenedioxyphenyl)-3-(N-benzylamino)butane and methyl 5-(bromoacetyl)salicylate in a suitable non-reactive solvent, such as toluene.[1]
-
Heat the reaction mixture to a temperature between 35°C and 60°C.[1]
-
Allow the reaction to proceed for 2 to 6 hours, monitoring its progress by a suitable analytical technique (e.g., TLC or HPLC).[1]
-
After completion, filter the reaction mixture.
-
Wash the organic phase with water.
-
Isolate the product, which can be carried forward to the next step or purified further.
Conversion of "N-benzyl, methyl ester" to Medroxalol
-
Subject the "N-benzyl, methyl ester" compound to hydrogenolysis to remove the N-benzyl group. This is typically performed using a catalyst such as palladium on carbon under a hydrogen atmosphere.
-
Following hydrogenolysis, perform an ammonolysis reaction to convert the methyl ester functionality into the primary amide.
Formation of this compound
-
Dissolve the crude Medroxalol base in an appropriate solvent like a mixture of ethanol and ethyl acetate.[1]
-
Add anhydrous hydrogen chloride to the solution to precipitate the hydrochloride salt.[1]
-
Cool the mixture to approximately 5°C to maximize the yield of the precipitate.[1]
-
Filter the solid product and wash it with cold ethyl acetate.[1]
-
Dry the product to obtain this compound.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of the "N-benzyl, methyl ester" Intermediate
| Parameter | Recommended Range | Preferred Range |
| Temperature | 0°C - 80°C[1] | 35°C - 60°C[1] |
| Reaction Time | 1 - 24 hours[1] | 6 - 12 hours[1] |
| Solvent | Toluene (or other non-reactive solvent)[1] | - |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Medroxalol Hydrochloride Degradation Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the degradation pathways and by-product analysis of medroxalol hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound degradation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Chromatographic Resolution | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase. A gradient elution may be necessary to resolve all degradation products from the parent drug. |
| Column degradation or contamination. | Flush the column with a strong solvent or replace it if flushing is ineffective. Ensure proper sample filtration to prevent particulate matter from entering the column. | |
| Inadequate method development. | Re-evaluate the stationary phase. A different column chemistry (e.g., C8 instead of C18) might provide better selectivity. | |
| Inconsistent Peak Areas | Instability of the sample or standard solutions. | Prepare fresh solutions daily and store them under appropriate conditions (e.g., refrigerated and protected from light). |
| Injection volume variability. | Ensure the autosampler is functioning correctly and that there are no air bubbles in the syringe. | |
| Fluctuations in detector response. | Allow the detector lamp to warm up sufficiently before analysis. Check for any drift in the baseline. | |
| Emergence of Unexpected Peaks | Contamination from solvents, glassware, or the drug substance itself. | Use high-purity solvents and thoroughly clean all glassware. Analyze a blank injection to identify any background peaks. |
| Further degradation of primary by-products. | Analyze samples at different time points to understand the degradation kinetics and the formation of secondary degradants. | |
| Difficulty in By-Product Identification | Insufficient fragmentation in MS/MS analysis. | Optimize the collision energy to induce characteristic fragmentation patterns. |
| Low concentration of the by-product. | Concentrate the sample or use a more sensitive mass spectrometer. | |
| Co-elution of multiple by-products. | Improve the chromatographic separation as described above. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the functional groups present in the medroxalol molecule (a secondary amine, two hydroxyl groups, an amide, and a benzodioxole ring), the primary degradation pathways are expected to be hydrolysis and oxidation.[1]
-
Hydrolysis: The amide group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the molecule.
-
Oxidation: The secondary amine and hydroxyl groups are prone to oxidation, potentially forming N-oxides, de-alkylation products, or ketones. The catechol-like structure could also be susceptible to oxidation.
Q2: Which analytical techniques are most suitable for analyzing this compound and its degradation products?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for quantitative analysis.[2][3][4] For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the most powerful technique.[5][6][7]
Q3: What are the typical stress conditions for forced degradation studies of this compound?
A3: According to ICH guidelines, forced degradation studies should include exposure to acid, base, oxidative, thermal, and photolytic stress.[8][9]
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.
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Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.
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Thermal Degradation: Heating the solid drug substance and a solution at a high temperature (e.g., 105 °C).[7]
-
Photodegradation: Exposing the drug substance in solution and as a solid to UV and visible light.
Q4: How can I ensure my analytical method is "stability-indicating"?
A4: A method is considered stability-indicating if it can accurately and selectively quantify the decrease in the active pharmaceutical ingredient (API) concentration due to degradation and simultaneously resolve the API peak from all potential degradation product peaks.[8] This is demonstrated through forced degradation studies where the formation of degradation products is observed alongside a decrease in the API peak, with no interference between the peaks.
Experimental Protocols
Forced Degradation Stock Solution Preparation
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat as required.
-
Basic: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature or heat gently.
-
Oxidative: Mix the stock solution with a solution of H₂O₂ to achieve the desired final concentration (e.g., 3%).
-
Thermal (Solution): Heat the stock solution at a specified temperature.
-
Thermal (Solid): Place the solid drug powder in a controlled temperature oven.
-
Photolytic: Expose the stock solution and solid drug to a calibrated light source.
-
-
Neutralization: After the desired stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilution: Dilute the stressed samples to a suitable concentration for analysis.
HPLC-UV Method for Quantitative Analysis
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.01 M phosphate buffer, pH 3.0) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry (scan for λmax of medroxalol).
-
Injection Volume: 10 µL.
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Column Temperature: 25 °C.
LC-MS/MS Method for By-Product Identification
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Chromatographic Conditions: Use the same HPLC method as above to ensure correlation of retention times.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
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Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS Scan Mode: Full scan mode to detect all ions and product ion scan mode to obtain fragmentation patterns of specific parent ions.
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Data Analysis: Elucidate the structures of the degradation products by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns.
Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: General experimental workflow for degradation studies.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. ijmr.com.ua [ijmr.com.ua]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. [PDF] METHODS OF METOPROLOL ANALYSIS IN DRUGS AND BIOLOGICAL FLUIDS: REVIEW AND SUGGESTIONS | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
Preventing Medroxalol hydrochloride precipitation in DMSO stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Medroxalol hydrochloride in DMSO to prevent precipitation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO.[1][2][3] For creating stock solutions, high-purity, anhydrous DMSO is recommended to minimize the introduction of water, which can affect long-term stability.[4][5][6]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is approximately 50 mg/mL (134.26 mM).[1][3] It is important to note that achieving this concentration may require sonication.[1][3]
Q3: How should I store my this compound DMSO stock solution?
A3: To ensure stability, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[1][7] This practice helps to avoid repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[7][8] For short-term storage (days to weeks), 0 - 4°C may be acceptable, while for long-term storage (months to years), -20°C is preferable.[2]
Q4: My this compound precipitated out of the DMSO stock solution. What should I do?
A4: If you observe precipitation in your DMSO stock, gentle warming of the solution to 37°C and sonication may help to redissolve the compound.[1][3][4] If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.
Q5: Why does my this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer?
A5: Precipitation upon dilution with aqueous buffers is a common issue for compounds that are highly soluble in DMSO but have low aqueous solubility.[9][10][11] When the DMSO stock is added to an aqueous medium, the overall solvent polarity changes, which can cause the compound to crash out of the solution. To mitigate this, a stepwise dilution process is recommended.[7]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| This compound powder is not dissolving in DMSO. | - Insufficient solvent volume for the desired concentration.- Inadequate mixing.- Low-quality or hydrated DMSO. | - Ensure the concentration does not exceed the known solubility limit (50 mg/mL).- Use an ultrasonic bath to aid dissolution.[1][3]- Gently warm the solution to 37°C.[1][3]- Use fresh, high-purity, anhydrous DMSO.[4] |
| Precipitation observed in the DMSO stock solution upon storage. | - Storage temperature is too high.- Repeated freeze-thaw cycles.- The concentration is too high for the storage conditions. | - Store aliquots at -20°C or -80°C.[1][7]- Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[7]- If precipitation persists, consider preparing a slightly more dilute stock solution. |
| Cloudiness or precipitation occurs immediately after diluting the DMSO stock in aqueous media. | - The compound has low solubility in the final aqueous buffer.- The change in solvent polarity is too abrupt. | - Perform a stepwise dilution of the DMSO stock into the aqueous buffer.[7]- Increase the final percentage of DMSO in the working solution if the experimental system can tolerate it (typically <0.5% for cell-based assays).[7]- Consider the use of a co-solvent in the final solution if compatible with your experiment.[7] |
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight | 408.88 g/mol | For this compound.[12] |
| Solubility in DMSO | 50 mg/mL (134.26 mM) | May require sonication to achieve.[1][3] |
| Recommended Storage (Powder) | -20°C for 3 years, 4°C for 2 years | General guidelines for solid compounds.[7][12] |
| Recommended Storage (in DMSO) | -80°C for 6 months, -20°C for 1 month | To maintain stability and prevent degradation.[7][12] |
Experimental Protocol: Preparation of a 10 mM this compound DMSO Stock Solution
Materials:
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This compound powder
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Preparation: Work in a clean and dry environment. Ensure all equipment is free of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For 1 mL of a 10 mM stock solution, you will need 4.09 mg of this compound (Molecular Weight: 408.88 g/mol ).
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Dissolution: a. Transfer the weighed powder into a sterile microcentrifuge tube. b. Add the required volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 4.09 mg of powder. It is good practice to add the solvent gradually.[13] c. Gently vortex the tube for 1-2 minutes to facilitate dissolution.[14]
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Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in an ultrasonic water bath for 10-15 minutes.[1][3] You may also gently warm the solution to 37°C.[1][3]
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Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
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Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.[1][7] b. Clearly label each aliquot with the compound name, concentration, and date of preparation. c. Store the aliquots at -20°C or -80°C for long-term stability.[1][7]
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. glpbio.com [glpbio.com]
- 2. medkoo.com [medkoo.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. core.ac.uk [core.ac.uk]
- 12. This compound | Adrenergic Receptor | 70161-10-3 | Invivochem [invivochem.com]
- 13. researchgate.net [researchgate.net]
- 14. lifetein.com [lifetein.com]
Identifying and mitigating Medroxalol hydrochloride assay interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Medroxalol hydrochloride assays. The information is designed to help identify and mitigate potential analytical interference, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the assay of this compound?
A1: The most common and robust analytical method for the assay of this compound in pharmaceutical formulations and biological matrices is High-Performance Liquid Chromatography (HPLC), typically with UV detection. HPLC offers the necessary selectivity and sensitivity to separate Medroxalol from potential impurities, degradation products, and formulation excipients.
Q2: What are potential sources of interference in a this compound HPLC assay?
A2: Interference in HPLC analysis can arise from several sources, including:
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Sample Matrix: Components in the sample other than the analyte of interest, such as plasma proteins or urine constituents, can co-elute with Medroxalol, causing inaccurate quantification.
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Formulation Excipients: Inactive ingredients in the drug product (e.g., binders, fillers, lubricants) may absorb UV light at the same wavelength as Medroxalol or degrade to produce interfering compounds.
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Degradation Products: Medroxalol can degrade under stress conditions like exposure to acid, base, oxidation, heat, or light. These degradation products may have retention times close to the parent drug.
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Contaminants: Impurities from solvents, glassware, or the HPLC system itself can introduce interfering peaks.
-
Co-administered Drugs: Other medications taken by a patient can interfere with the assay if they or their metabolites have similar chromatographic properties to Medroxalol.
Q3: What is a stability-indicating assay method and why is it important for this compound?
A3: A stability-indicating assay is a validated analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. For this compound, a stability-indicating method is crucial to ensure that the measured concentration corresponds only to the intact drug, providing an accurate assessment of its stability in a formulation over time and under various environmental conditions.
Q4: How can I perform a forced degradation study for this compound?
A4: Forced degradation studies involve subjecting the drug substance to stress conditions to generate potential degradation products. A typical forced degradation study for this compound would involve the following conditions:
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Acid Hydrolysis: Refluxing with 0.1 N HCl.
-
Base Hydrolysis: Refluxing with 0.1 N NaOH.
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Oxidative Degradation: Treatment with 3% hydrogen peroxide.
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Thermal Degradation: Heating the solid drug at an elevated temperature.
-
Photolytic Degradation: Exposing the drug solution to UV light.
The goal is to achieve partial degradation (around 5-20%) to ensure that the analytical method can separate the degradation products from the parent drug.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Extra peaks in the chromatogram | - Contaminated mobile phase or diluent.- Sample matrix interference.- Presence of degradation products. | - Prepare fresh mobile phase and diluent.- Implement a more rigorous sample preparation method (e.g., solid-phase extraction).- Perform a forced degradation study to identify potential degradation peaks. |
| Poor peak shape (tailing or fronting) | - Column degradation.- Inappropriate mobile phase pH.- Column overload. | - Replace the column or use a guard column.- Adjust the mobile phase pH to ensure Medroxalol is in a single ionic form.- Reduce the injection volume or sample concentration. |
| Shifting retention times | - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Air bubbles in the pump. | - Prepare mobile phase accurately and degas thoroughly.- Use a column oven to maintain a constant temperature.- Purge the pump to remove air bubbles. |
| Inaccurate quantification | - Co-eluting interference from excipients or matrix components.- Non-linear detector response. | - Modify chromatographic conditions (e.g., mobile phase, gradient) to resolve interfering peaks.- Prepare a calibration curve over the appropriate concentration range and ensure linearity. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development for this compound Assay
This protocol provides a template for developing a stability-indicating HPLC method. Optimization and validation are required.
1. Chromatographic Conditions (Initial):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of a phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: To be determined by scanning the UV spectrum of this compound (typically around 280-300 nm).
-
Column Temperature: 30°C
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase) at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations for linearity and accuracy studies.
3. Sample Preparation (from tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add the diluent, sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm filter before injection.
4. Forced Degradation Study:
-
Prepare solutions of this compound and subject them to acid, base, oxidative, thermal, and photolytic stress as described in the FAQ section.
-
Analyze the stressed samples using the developed HPLC method to assess the separation of degradation products from the parent peak.
5. Method Validation (as per ICH guidelines):
-
Specificity: Analyze blank, placebo, and stressed samples to demonstrate that there is no interference at the retention time of Medroxalol.
-
Linearity: Analyze a series of at least five concentrations of the reference standard to demonstrate a linear relationship between concentration and peak area.
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Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase pH, flow rate) to assess the method's reliability.
Data Presentation
Table 1: Example of Linearity Data for this compound Assay
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 150,234 |
| 20 | 301,567 |
| 40 | 605,890 |
| 60 | 908,123 |
| 80 | 1,210,456 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Example of Forced Degradation Study Results for this compound
| Stress Condition | % Degradation of Medroxalol | Number of Degradation Peaks |
| 0.1 N HCl (reflux, 4h) | 15.2% | 2 |
| 0.1 N NaOH (reflux, 2h) | 18.5% | 3 |
| 3% H₂O₂ (RT, 24h) | 12.8% | 1 |
| Heat (80°C, 48h) | 8.5% | 1 |
| UV Light (254 nm, 24h) | 5.1% | 1 |
Visualizations
Addressing dosing variability in Medroxalol hydrochloride animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues of dosing variability in animal studies involving Medroxalol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the therapeutic response to this compound in our rodent model. What are the potential causes?
A1: Dosing variability in animal studies can stem from a multitude of factors. For a compound like this compound, an antihypertensive agent with both alpha and beta-adrenergic blocking properties, consistent dosing is critical for reliable results.[1][2][3][4] Key areas to investigate include:
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Animal-Specific Factors: Differences in age, sex, body weight, and genetic background can significantly impact drug metabolism and response.[5][6] Pathological conditions, even if subclinical, can also alter drug disposition.[5]
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Administration Technique: The route of administration and the precision of the technique are major sources of variability. For oral gavage, factors like needle size, placement, and animal stress can affect absorption.[7][8][9] For intravenous injections, needle placement and injection speed are crucial.[10][11][12]
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Drug Formulation and Vehicle: The solubility, stability, and formulation of this compound can influence its bioavailability. Ensure the drug is completely dissolved or uniformly suspended in the vehicle.
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Environmental and Dietary Factors: The animal's diet and housing conditions can affect gastrointestinal physiology and drug metabolism.[6][13]
Q2: How can the route of administration impact the bioavailability of this compound?
A2: The route of administration is a critical determinant of a drug's journey to its site of action and can significantly influence its bioavailability.
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Oral Administration (Gavage): This is a common and convenient method, but it introduces variability due to factors like first-pass metabolism in the liver, which can reduce the amount of active drug reaching systemic circulation.[14] The rate of gastric emptying and intestinal transit time also play a role in the absorption of orally administered drugs.[14]
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Intravenous (IV) Injection: IV administration bypasses absorption barriers and first-pass metabolism, leading to 100% bioavailability. However, it can be technically challenging and stressful for the animals if not performed correctly.[12]
Q3: Could the metabolism of this compound differ between animal species?
A3: Yes, significant interspecies differences in drug metabolism are common.[5][6] Rabbits, for instance, are known to be resistant to atropine, and cats have a deficiency in glucuronidation, a key metabolic pathway.[6] While specific metabolic pathways for this compound in various preclinical species are not extensively detailed in the provided search results, it is crucial to be aware that metabolic rates and pathways can differ, leading to variations in drug exposure and response.
Troubleshooting Guides
Oral Gavage Dosing Variability
Issue: Inconsistent plasma concentrations of this compound following oral gavage.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Best Practice Recommendation |
| Improper Gavage Technique | Review and standardize the gavage procedure among all personnel. Ensure correct restraint and needle placement. | Use flexible feeding tubes to minimize trauma and stress.[8] The length of the tube should be from the corner of the mouth to the last rib to ensure it reaches the stomach.[15] Co-coating the gavage needle with sucrose may reduce animal stress.[7] |
| Animal Stress | Minimize handling stress. Acclimatize animals to the procedure. | Handle animals gently and consistently.[8] Consider training animals to voluntarily consume the substance from a syringe if feasible.[9] |
| Incorrect Dosing Volume | Verify dose calculations and syringe accuracy. | Calculate doses based on the most recent body weight of each animal.[5] |
| Inadequate Drug Formulation | Ensure this compound is fully solubilized or forms a homogenous suspension in the vehicle. | Check the solubility of this compound in the chosen vehicle. If a suspension is used, ensure it is vigorously and consistently mixed before each administration. |
| Gastrointestinal Factors | Standardize the fasting state of the animals before dosing. | Food in the stomach can delay or alter drug absorption.[6][13] A consistent fasting period across all animals is recommended. |
Intravenous Injection Dosing Variability
Issue: High variability in drug effect or adverse events following intravenous injection.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Best Practice Recommendation |
| Incorrect Needle Placement | Ensure the needle is correctly inserted into the lateral tail vein. | Use a heat source to dilate the tail veins for better visualization.[10][11][12] A light source can also aid in visualizing veins in pigmented rodents.[10] |
| Inconsistent Injection Speed | Standardize the rate of injection. | Inject the solution at a slow and steady pace to avoid rapid changes in blood pressure and to ensure complete delivery.[10] |
| Leakage from Injection Site | Apply gentle pressure to the injection site after withdrawing the needle. | After removing the needle, apply pressure with sterile gauze for a few seconds to prevent bleeding and leakage of the injected substance.[10] |
| Air Embolism | Carefully remove all air bubbles from the syringe before injection. | Expel any air bubbles from the syringe and needle hub before restraining the animal.[10] |
| Animal Stress and Restraint | Use an appropriate restraint device and handle the animal calmly. | The restrainer should be of a suitable size to prevent injury and excessive stress.[11][12] |
Experimental Protocols
Standardized Oral Gavage Protocol for Rodents
-
Animal Preparation: Weigh the animal on the day of dosing to ensure accurate dose calculation.
-
Drug Preparation: Prepare the this compound formulation, ensuring it is at the correct concentration and is either fully dissolved or a homogenous suspension.
-
Restraint: Gently but firmly restrain the animal to immobilize the head and neck without compromising breathing.[15]
-
Gavage Needle Insertion: Measure the correct length for the gavage needle (from the corner of the mouth to the last rib).[15] Gently insert the needle into the esophagus, allowing the animal to swallow it. Do not force the needle.[15]
-
Dose Administration: Slowly administer the calculated volume of the drug solution.[15]
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.[7][9]
Standardized Intravenous Tail Vein Injection Protocol for Rodents
-
Animal Preparation: Place the animal in a warming environment (e.g., under a heat lamp) for a few minutes to dilate the tail veins.[11][12]
-
Drug Preparation: Prepare the sterile this compound solution and draw it into a sterile syringe, removing all air bubbles.[10]
-
Restraint: Place the animal in a suitable restraining device.
-
Vein Visualization: Clean the tail with an alcohol swab. Identify one of the lateral tail veins.[10]
-
Needle Insertion: Insert a small gauge needle (e.g., 27-30G for mice) with the bevel facing up into the vein at a shallow angle.[16]
-
Injection: Inject the solution slowly and steadily.[16] If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[10] Monitor the animal for any adverse reactions.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Oral Administration (400 mg) | Intravenous Administration (1 mg/kg) |
| Terminal Elimination Half-life (t1/2) | 15.6 h | 7.3 h |
| Peak Plasma Concentration (Cmax) | 450 ng/ml | N/A |
| Time to Peak Concentration (Tmax) | 2-3 h | N/A |
| Bioavailability | 64% | 100% |
| Plasma Clearance | 948 ml/min | N/A |
Data sourced from a comparative study in normal human subjects.[17][18] Note: These values are for humans and may differ in animal models.
Visualizations
Caption: Workflow for troubleshooting dosing variability.
Caption: Medroxalol's mechanism of action.
References
- 1. Cardiovascular properties of medroxalol, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medroxalol - Wikipedia [en.wikipedia.org]
- 3. Beta-blocking agents with vasodilating action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Factors Affecting Drug Response in Animals [bivatec.com]
- 6. vetscraft.com [vetscraft.com]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. instechlabs.com [instechlabs.com]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. research.uky.edu [research.uky.edu]
- 12. Intravenous Injection in the Rat - Research Animal Training [researchanimaltraining.com]
- 13. [PDF] Factors Influencing the Bioavailability of Peroral Formulations of Drugs for Dogs | Semantic Scholar [semanticscholar.org]
- 14. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 15. research.sdsu.edu [research.sdsu.edu]
- 16. depts.ttu.edu [depts.ttu.edu]
- 17. Comparison of the clinical pharmacokinetics and concentration-effect relationships for medroxalol and labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of the clinical pharmacokinetics and concentration-effect relationships for medroxalol and labetalol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Medroxalol Hydrochloride Chiral Separation
Welcome to the technical support center for the chiral separation of Medroxalol hydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the chiral separation of this compound.
Q1: Why am I observing poor or no resolution between the Medroxalol enantiomers?
A1: Poor resolution is a common issue in chiral chromatography and can stem from several factors. Here’s a systematic approach to troubleshoot this problem:
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Mobile Phase Composition: The composition of the mobile phase is critical for achieving selectivity.[1]
-
Solvent Strength: An incorrect solvent ratio (e.g., hexane/alcohol) can lead to either too strong or too weak elution, preventing separation. Try systematically varying the percentage of the alcohol modifier.
-
Additives/Modifiers: Medroxalol is a basic compound. The addition of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase can improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[2][3] Conversely, acidic additives may worsen the separation for basic compounds.[2]
-
-
Chiral Stationary Phase (CSP) Selection: Not all CSPs are suitable for every compound.[4]
-
Compatibility: Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for β-blockers like Medroxalol.[5] If one type of polysaccharide CSP (e.g., amylose-based) doesn't work, try another (e.g., cellulose-based).[6]
-
Column History: A column may retain additives from previous uses, creating a "memory effect" that can impact your current separation.[7][8] If using a column that is not new, flushing it with a strong solvent like ethanol or methanol might be necessary to remove strongly adsorbed compounds.[2][7]
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the stationary phase.[9]
-
Temperature: Temperature affects the thermodynamics of the separation.[1]
Q2: My peaks are broad and tailing. What can I do to improve peak shape?
A2: Poor peak shape is often related to secondary interactions or issues with the chromatographic system.
-
Mobile Phase Additives: For a basic compound like Medroxalol, peak tailing is often caused by interactions with acidic silanol groups on the silica support of the CSP. Adding a small concentration (e.g., 0.1%) of a basic modifier like DEA or TEA to the mobile phase can significantly improve peak symmetry.[2][3]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion upon injection.[7]
-
Column Contamination: The inlet frit or the head of the column may be blocked by particulates from the sample or precipitated material.[7]
-
Action: Try back-flushing the column (if the manufacturer's instructions permit). Using a guard column is a good preventative measure.[7]
-
-
System Issues: Ensure your HPLC system is properly equilibrated and free of contaminants from previous analyses, especially if switching from a reverse-phase to a normal-phase method.[2]
Q3: The retention times of my peaks are drifting. What is causing this instability?
A3: Drifting retention times suggest that the chromatographic conditions are not stable.
-
Column Equilibration: Chiral columns, particularly in normal-phase mode, can require extended equilibration times to achieve a stable baseline and consistent retention times. Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before starting your analysis.[2]
-
Mobile Phase Instability: If using a volatile solvent like hexane, ensure the mobile phase composition does not change over time due to evaporation. Keep solvent bottles capped.
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifting retention times.[1] Use a column oven to maintain a constant temperature.
-
Additive Memory Effect: The slow leaching of previously used mobile phase additives adsorbed onto the stationary phase can cause gradual changes in retention.[8]
Q4: I have achieved separation, but the analysis time is too long. How can I reduce it?
A4: Long analysis times can be addressed by modifying several parameters, but be aware that these changes may affect resolution.
-
Increase Flow Rate: A higher flow rate will decrease the retention time of all components.[9] However, this can also lead to a decrease in resolution, so a balance must be found.
-
Increase Mobile Phase Strength: Increasing the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the mobile phase will decrease retention times.
-
Use Smaller Particle Size Columns: Columns with smaller particles can provide similar or better efficiency at higher flow rates, allowing for faster separations.[10] This will, however, increase the backpressure.[10]
-
Supercritical Fluid Chromatography (SFC): For high-throughput needs, SFC is often significantly faster than HPLC for chiral separations and uses similar stationary phases.[11]
Experimental Protocols & Data
Below are example experimental conditions that can serve as a starting point for the chiral separation of β-blockers like Medroxalol.
Protocol 1: Chiral HPLC Method for β-Blocker Separation
This protocol is based on a method developed for the separation of several β-blocker enantiomers and can be adapted for Medroxalol.[3]
Objective: To achieve baseline separation of the enantiomers.
Methodology:
-
Column: Chirobiotic V (Vancomycin-based CSP)
-
Mobile Phase Preparation: Prepare a mobile phase consisting of methanol, acetic acid, and triethylamine in a ratio of 100:0.20:0.15 (v/v/v).
-
System Setup:
-
Set the HPLC flow rate to 0.5 mL/min.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the column oven temperature to 45 °C.
-
Set the UV detector to a wavelength of 230 nm.
-
-
Sample Preparation: Dissolve the this compound racemate in the mobile phase to a suitable concentration.
-
Injection: Inject the sample onto the column.
Data Tables: Example Chromatographic Conditions
The following tables summarize typical starting conditions for chiral method development for β-blockers.
Table 1: Chiral Stationary Phases and Mobile Phase Systems
| Chiral Stationary Phase (CSP) | Typical Mobile Phase System | Additives | Mode |
| Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | n-Hexane / Isopropanol (IPA) or Ethanol | 0.1% Diethylamine (DEA) for basic analytes | Normal Phase |
| Macrocyclic Glycopeptide (e.g., Chirobiotic™ V) | Methanol | Acetic Acid and Triethylamine (TEA) | Polar Ionic Mode |
| Pirkle-type (e.g., Whelk-O® 1) | Methylene Chloride / Ethanol / Methanol | Ammonium Acetate | Normal Phase |
Table 2: Influence of Parameters on Separation
| Parameter | Change | Expected Effect on Resolution | Expected Effect on Retention Time |
| Flow Rate | Decrease | Increase[9] | Increase |
| Mobile Phase Strength | Increase % Alcohol | Decrease | Decrease |
| Temperature | Decrease | Generally Increases[9] | Increase |
| Additive Concentration | Optimize | Can significantly improve peak shape and selectivity[2] | Varies |
Visual Guides: Workflows and Logic
The following diagrams illustrate key workflows for troubleshooting and method development.
Caption: Troubleshooting workflow for poor peak resolution.
Caption: A systematic approach to chiral method development.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Separation of Closantel Enantiomers by HPLC [mdpi.com]
- 7. chiraltech.com [chiraltech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Medroxalol Hydrochloride in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Medroxalol hydrochloride in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low and variable oral bioavailability of this compound in our rat model. What are the potential causes and solutions?
A1: Low and variable oral bioavailability of this compound can stem from several factors. Medroxalol, as a beta-blocker, may exhibit physicochemical properties that limit its absorption.
Potential Causes:
-
Poor Aqueous Solubility: this compound's solubility in the gastrointestinal (GI) fluids might be limited, leading to incomplete dissolution before it can be absorbed.
-
Low Permeability: The drug may have poor permeability across the intestinal epithelium.
-
First-Pass Metabolism: Significant metabolism in the liver or gut wall before reaching systemic circulation can reduce bioavailability.
-
Formulation Issues: The formulation used for oral administration may not be optimized for drug release and dissolution.
-
Animal Model Variability: Physiological differences between individual animals (e.g., GI transit time, enzymatic activity) can contribute to variability.
Troubleshooting and Solutions:
-
Formulation Optimization:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially improving dissolution rate.
-
Use of Solubilizing Excipients: Incorporate surfactants (e.g., polysorbates), cyclodextrins, or co-solvents in the formulation to enhance solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.
-
-
Permeability Enhancement:
-
Include permeation enhancers in the formulation, though this should be done with caution to avoid GI tract toxicity.
-
-
Animal Study Design:
-
Ensure consistent fasting periods for all animals before dosing.
-
Use a consistent and appropriate vehicle for drug administration.
-
Consider the use of a specific strain of rats known for more consistent drug absorption.
-
Q2: What is a suitable starting dose for oral bioavailability studies of this compound in rats?
A2: A suitable starting dose can be extrapolated from existing preclinical or clinical data, considering the animal's body weight and metabolic rate. Carcinogenicity studies in Long Evans rats have used dosages of 50, 250, or 500 mg/kg/day administered through their diet[1]. For pharmacokinetic studies, a lower dose is often preferable to ensure linear pharmacokinetics. A starting point could be in the range of 10-50 mg/kg, with dose adjustments based on pilot study results.
Q3: How can we minimize stress in rats during oral gavage and blood sampling to reduce data variability?
A3: Minimizing stress is crucial for obtaining reliable pharmacokinetic data.
-
Acclimatization: Allow animals to acclimatize to the facility and handling for at least a week before the study.
-
Handling: Handle the animals gently and consistently. The same experienced personnel should perform the procedures.
-
Oral Gavage: Use appropriate-sized, flexible gavage needles. Ensure proper technique to avoid injury to the esophagus.
-
Blood Sampling: Employ the least invasive blood sampling technique possible. For serial sampling, techniques like saphenous vein or tail vein sampling are preferred over more stressful methods. The use of a catheter can also reduce the stress of repeated needle pricks.
Q4: We are having difficulty developing a sensitive and reproducible analytical method for quantifying this compound in rat plasma. What are the key considerations?
A4: A robust analytical method is essential for accurate pharmacokinetic analysis.
-
Method of Choice: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is a common and reliable method.
-
Sample Preparation: Efficient extraction of Medroxalol from the plasma matrix is critical. Techniques like protein precipitation or liquid-liquid extraction can be employed.
-
Internal Standard: Use a structurally similar internal standard to correct for variations in sample preparation and instrument response.
-
Method Validation: The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Data Presentation
Table 1: Pharmacokinetic Parameters of Medroxalol in Humans (for reference)
| Dose (Oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| 400 mg | 450 | 2-3 | - | 64 | [2] |
| 400 mg | - | 2.5-3 | - | 27.2 | [3] |
| 800 mg | - | 2.5-3 | - | 31.3 | [3] |
| 1200 mg | - | 2.5-3 | - | 37.4 | [3] |
Note: This table presents human data as direct quantitative data from animal bioavailability studies for this compound is limited in the searched literature. This data can serve as a benchmark for preclinical studies.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Animal Preparation: Fast male Sprague-Dawley rats (200-250 g) overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the this compound formulation at the desired concentration in a suitable vehicle (e.g., 0.5% w/v methylcellulose in water). Ensure the formulation is homogenous.
-
Dosing:
-
Weigh each rat accurately on the day of the experiment.
-
Calculate the exact volume of the formulation to be administered based on the animal's body weight and the target dose.
-
Administer the formulation orally using a stainless steel gavage needle of appropriate size.
-
Observe the animal for a few minutes post-dosing to ensure no regurgitation.
-
-
Post-Dosing: Return the animal to its cage with free access to water. Food can be provided 2-4 hours post-dosing.
Protocol 2: Serial Blood Sampling from the Saphenous Vein in Rats
-
Animal Restraint: Place the rat in a suitable restrainer, ensuring it is secure but not overly stressed.
-
Site Preparation: Shave the fur over the lateral saphenous vein on the hind leg. Wipe the area with 70% ethanol.
-
Blood Collection:
-
Apply gentle pressure to the upper thigh to make the vein more prominent.
-
Puncture the vein with a sterile 25-gauge needle.
-
Collect the required volume of blood (e.g., 100-200 µL) into a microcentrifuge tube containing an appropriate anticoagulant (e.g., EDTA).
-
After collecting the sample, apply gentle pressure to the puncture site with a sterile gauze pad to stop the bleeding.
-
-
Sample Processing:
-
Centrifuge the blood samples at a specified speed and temperature (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to a clean, labeled tube and store at -80°C until analysis.
-
-
Sampling Time Points: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
Protocol 3: HPLC Method for Quantification of Medroxalol in Rat Plasma (Adapted from similar compounds)
-
Instrumentation: A standard HPLC system with a C18 reverse-phase column and a UV or Mass Spectrometric detector.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol), vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the HPLC system.
-
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into blank rat plasma and process them in the same way as the study samples.
-
Data Analysis: Quantify the concentration of Medroxalol in the study samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualizations
Signaling Pathways
Medroxalol is an antagonist of both alpha and beta-adrenergic receptors.[4] The following diagrams illustrate the general signaling pathways that Medroxalol inhibits.
Caption: Alpha-1 Adrenergic Signaling Pathway Inhibition by Medroxalol.
Caption: Beta-Adrenergic Signaling Pathway Inhibition by Medroxalol.
Experimental Workflow
Caption: Experimental Workflow for Oral Bioavailability Studies.
References
- 1. Carcinogenicity studies with this compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the clinical pharmacokinetics and concentration-effect relationships for medroxalol and labetalol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of medroxalol, a beta- and alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medroxalol - Wikipedia [en.wikipedia.org]
Technical Support Center: Medroxalol Hydrochloride Stability in Organic Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with medroxalol hydrochloride. The information is designed to address common issues encountered during experimental procedures involving its use in various organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended organic solvents for dissolving this compound?
A1: this compound has reported solubility in dimethyl sulfoxide (DMSO)[1][2][3]. While specific quantitative data for other common organic solvents is limited, qualitative information suggests it may also be soluble in ethanol[4]. For experimental work, it is recommended to start with DMSO. If alternative solvents are required, small-scale solubility tests should be performed with ethanol, methanol, and acetonitrile to determine their suitability for your specific concentration needs.
Q2: I am observing incomplete dissolution of this compound in DMSO. What could be the issue?
A2: Incomplete dissolution in DMSO can occur for several reasons:
-
Concentration: You may be exceeding the solubility limit of this compound in DMSO. One source indicates a solubility of up to 50 mg/mL, which may require ultrasonic assistance to achieve[2][3].
-
Solvent Quality: Ensure you are using a high-purity, anhydrous grade of DMSO. The presence of water can affect the solubility of the compound.
-
Temperature: Gently warming the solution may aid in dissolution. However, be cautious as elevated temperatures can potentially accelerate degradation.
-
Particle Size: The particle size of the this compound powder can influence the dissolution rate. If you are experiencing slow dissolution, consider gentle agitation or sonication.
Q3: My solution of this compound in an organic solvent is changing color over time. What does this indicate?
A3: A change in color often suggests chemical degradation of the compound. This can be triggered by factors such as:
-
Exposure to Light: Protect your solutions from light by using amber vials or covering them with aluminum foil.
-
Presence of Oxidizing Agents: Ensure your solvent is free from peroxides or other oxidizing impurities.
-
pH Changes: Although working in organic solvents, residual water or acidic/basic impurities can alter the microenvironment and promote degradation.
-
Reaction with the Solvent: Some organic solvents can react with dissolved compounds over time, especially under conditions of heat or light.
It is crucial to use freshly prepared solutions whenever possible and to store any stock solutions under appropriate conditions (e.g., at -20°C or -80°C in airtight containers) to minimize degradation[3].
Q4: How can I monitor the stability of this compound in my solvent system?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from any potential degradation products. By analyzing samples at different time points, you can quantify the amount of remaining active pharmaceutical ingredient (API) and monitor the formation of any degradants.
Troubleshooting Guides
Problem 1: Unexpected peaks in the HPLC chromatogram of a this compound solution.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Review the handling and storage of your solution. Was it exposed to light, elevated temperatures, or reactive substances?
-
Perform a forced degradation study (see "Experimental Protocols" section) to intentionally generate degradation products. This can help in identifying if the unexpected peaks correspond to known degradants.
-
Analyze a freshly prepared solution to see if the peaks are present initially or form over time.
-
-
-
Possible Cause 2: Impurities in the Solvent.
-
Troubleshooting Steps:
-
Inject a blank sample of the solvent (without this compound) into the HPLC system to check for any inherent impurities.
-
Use a fresh, high-purity batch of the organic solvent.
-
-
-
Possible Cause 3: Contamination from Labware.
-
Troubleshooting Steps:
-
Ensure all glassware and equipment are thoroughly cleaned and rinsed with an appropriate solvent before use.
-
Consider potential leachables from plastic containers if they are being used for storage.
-
-
Problem 2: Poor reproducibility of experimental results using this compound solutions.
-
Possible Cause 1: Instability of the Stock Solution.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions for each experiment.
-
If a stock solution must be stored, validate its stability over the intended storage period by HPLC analysis. Store aliquots at low temperatures (-20°C or -80°C) to minimize freeze-thaw cycles[3].
-
-
-
Possible Cause 2: Inaccurate Concentration of the Stock Solution.
Data Presentation
Table 1: Solubility of this compound in Various Organic Solvents
| Organic Solvent | Reported Solubility (mg/mL) | Temperature (°C) | Notes |
| Methanol | Data not available | - | A related compound, phencyclidine hydrochloride, is reported to be soluble at 30 mg/mL. |
| Ethanol | Data not available | - | Qualitative data suggests potential solubility. |
| Dimethyl Sulfoxide (DMSO) | 50 | Not Specified | May require ultrasonic assistance for dissolution[2][3]. |
| Acetonitrile | Data not available | - | - |
Table 2: Summary of Potential Degradation Under Forced Conditions (Based on Structurally Similar Compounds)
| Stress Condition | Potential for Degradation | Likely Degradation Pathway |
| Acidic Hydrolysis | High | Cleavage of the ether linkage and amide hydrolysis. |
| Basic Hydrolysis | High | Amide hydrolysis and potential reactions at the phenolic hydroxyl group. |
| Oxidation (e.g., H₂O₂) | High | Oxidation of the secondary alcohol and secondary amine. Hydroxylation of the aromatic rings. |
| Photolysis | Moderate | Photolytic cleavage of bonds, particularly around the chromophores (aromatic rings). |
| Thermal | Moderate to High | Dependent on temperature and duration. Can accelerate other degradation pathways. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a general framework for investigating the stability of this compound. The extent of degradation should be targeted at 5-20% to ensure that the degradation products are readily detectable without complete loss of the parent compound.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in the organic solvent of interest to a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acidic Condition: To an aliquot of the stock solution, add an equal volume of a suitable acidic solution in the chosen organic solvent (e.g., 0.1 N HCl in methanol). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
Basic Condition: To an aliquot of the stock solution, add an equal volume of a suitable basic solution in the chosen organic solvent (e.g., 0.1 N NaOH in methanol). Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Condition: To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution in the chosen organic solvent (e.g., 3% H₂O₂ in the solvent). Store protected from light at room temperature for a defined period.
-
Photolytic Condition: Expose an aliquot of the stock solution to a light source with a known output (e.g., ICH-compliant photostability chamber) for a defined duration. A control sample should be wrapped in aluminum foil to exclude light.
-
Thermal Condition: Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.
-
-
Sample Analysis:
-
At each time point, withdraw a sample, and if necessary, neutralize the acidic and basic samples.
-
Dilute the samples to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop an HPLC method capable of separating this compound from its potential degradation products.
-
Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is a common starting point for compounds of this polarity.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradants. A typical mobile phase could consist of:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid to improve peak shape).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over the run time.
-
-
Detection:
-
Use a UV detector set at the wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples (from the forced degradation study) to challenge the separation capability of the method.
-
Adjust the gradient slope, flow rate, and column temperature to achieve adequate resolution between all peaks.
-
-
Validation:
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Mandatory Visualization
Caption: Workflow for a forced degradation study of this compound.
Caption: Plausible degradation pathways for this compound.
References
- 1. Degradation of pharmaceutical beta-blockers by electrochemical advanced oxidation processes using a flow plant with a solar compound parabolic collector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative In Vitro Analysis of Medroxalol Hydrochloride and Labetalol Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the pharmacological potency of medroxalol hydrochloride and labetalol, two antihypertensive agents with dual alpha- and beta-adrenergic receptor blocking properties. The information presented herein is collated from various experimental studies to assist researchers in understanding the nuanced differences in the receptor interaction profiles of these two compounds.
Executive Summary
Medroxalol and labetalol are both recognized for their unique mechanism of action, combining vasodilation through alpha-adrenoceptor blockade with the cardioprotective effects of beta-adrenoceptor blockade. While both drugs target the same receptors, their in vitro potency and selectivity profiles exhibit notable distinctions. This guide summarizes available quantitative data on their antagonist activities at alpha-1, beta-1, and beta-2 adrenergic receptors, details the experimental methodologies employed in these assessments, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Potency Comparison
The following tables summarize the in vitro potency of medroxalol and labetalol at alpha- and beta-adrenergic receptors. The data is compiled from multiple sources, and it is crucial to consider the different experimental conditions under which these values were obtained.
Table 1: Adrenergic Receptor Antagonist Potency (pA2 Values)
| Compound | Receptor | Tissue/Cell Preparation | pA2 | Reference Compound | Relative Potency |
| Medroxalol | Alpha-Adrenergic | Rabbit Aortic Strips | 6.09[1] | Phentolamine | 0.02x[1] |
| Medroxalol | Beta-Adrenergic | Guinea Pig Atria | 7.73[1] | Propranolol | 0.09x[1] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Ratio of Beta- to Alpha-Adrenoceptor Antagonism
| Compound | Method | Ratio (β:α) |
| Medroxalol | Calculated from relative shifts of isoprenaline and phenylephrine dose-response curves | ~7:1[1][2][3][4] |
| Labetalol | Calculated from relative shifts of isoprenaline and phenylephrine dose-response curves | ~3:1[1][2][3][4] |
| Labetalol | Following oral administration (in man) | 3:1[5] |
| Labetalol | Following intravenous administration (in man) | 6.9:1[5] |
Table 3: Comparative Potency
| Comparison | Finding |
| Medroxalol vs. Labetalol (Alpha-Adrenoceptor Antagonism) | In vitro, medroxalol has less than one-third of the potency of labetalol as an alpha-adrenoceptor antagonist.[2] |
Experimental Protocols
The in vitro potency of medroxalol and labetalol has been determined using various pharmacological assays. Below are detailed methodologies for two key experimental approaches.
Functional Antagonism Assays (Schild Analysis)
This method assesses the potency of an antagonist by measuring its ability to inhibit the functional response induced by an agonist.
-
Objective: To determine the pA2 value of an antagonist.
-
Tissue Preparation:
-
For Alpha-Adrenoceptor Antagonism: Isolated rabbit aortic strips are prepared and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
For Beta-Adrenoceptor Antagonism: Isolated guinea pig atria are similarly prepared and mounted to record the rate of spontaneous contractions.
-
-
Procedure:
-
A cumulative concentration-response curve to a selective agonist (e.g., phenylephrine for alpha-1 receptors, isoprenaline for beta receptors) is established.
-
The tissue is washed and incubated with a known concentration of the antagonist (medroxalol or labetalol) for a predetermined period.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
The process is repeated with increasing concentrations of the antagonist.
-
-
Data Analysis: The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of this plot provides the pA2 value.
Radioligand Binding Assays
This technique directly measures the affinity of a drug for a specific receptor by competing with a radioactively labeled ligand.
-
Objective: To determine the inhibition constant (Ki) of a drug.
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the target adrenergic receptor subtype (e.g., rat cerebral cortex for alpha-1, rat heart for beta-1). The tissue is homogenized in a buffer and centrifuged to isolate the membrane fraction.
-
Assay Conditions:
-
Radioligand: A specific radiolabeled antagonist (e.g., [3H]-prazosin for alpha-1, [3H]-dihydroalprenolol for beta receptors) is used at a concentration near its dissociation constant (Kd).
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the unlabeled competitor drug (medroxalol or labetalol) in a buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Adrenergic Receptor Signaling Pathways
The following diagram illustrates the primary signaling cascades initiated by the activation of alpha-1, beta-1, and beta-2 adrenergic receptors.
Caption: Adrenergic Receptor Signaling Pathways.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps involved in a typical radioligand binding assay to determine the inhibitory constant (Ki) of a test compound.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Comparison of medroxalol and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. db.cngb.org [db.cngb.org]
- 4. Comparison of medroxalol and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Medroxalol Hydrochloride and Carvedilol Efficacy in Preclinical Animal Models
Summary of Efficacy Data
The following tables summarize the quantitative outcomes from key animal studies for Medroxalol hydrochloride and Carvedilol, focusing on their effects on cardiovascular parameters.
Table 1: Efficacy of this compound in Animal Models
| Animal Model | Key Efficacy Parameters | Dosage | Route of Administration | Results | Reference |
| Spontaneously Hypertensive Rats (SHR) | Blood Pressure | Not specified | Oral | Produced a long-lasting fall in blood pressure. More potent than phentolamine. | [1] |
| Anesthetized Dogs | Blood Pressure, Heart Rate, Cardiac Output | Not specified | Intravenous | Reduced blood pressure and heart rate at doses that did not greatly reduce cardiac output. | [1] |
| Anesthetized Dogs | Vasodilation (isolated perfused gracilis muscle) | Not specified | Intravenous | Produced a dose-related vasodilation. | [2] |
| Reserpinized Pithed Rats | Diastolic Blood Pressure | Not specified | Intravenous | Produced propranolol-sensitive decreases in diastolic blood pressure. | [2] |
Table 2: Efficacy of Carvedilol in Animal Models
| Animal Model | Key Efficacy Parameters | Dosage | Route of Administration | Results | Reference |
| Myopathic Turkeys (Heart Failure Model) | Fractional Shortening (FS), Myocyte Apoptosis | 1 mg/kg and 20 mg/kg | Not specified | Significantly improved FS (33.83% and 27.73% vs. 18.76% for untreated). Significantly reduced the number of apoptotic nuclei. | [3] |
| Streptozotocin-Induced Diabetic Rats | Cardiac Function | 10 mg/kg/day | Oral | Reversed the deterioration of cardiac function. | [4] |
| Canine Model of Atrial Fibrillation | Atrial Fibrillation (AF) Inducibility | 50 mg/day | Oral | Suppressed AF inducibility, especially in the latter phase of the protocol. | [5] |
| Canine Model of Chronic Ischemic Cardiomyopathy | Wall Thickening (%WT) at rest, Myocardial Blood Flow (MBF) | Not specified | Not specified | Improved resting %WT and resting MBF compared to placebo and metoprolol. | [6] |
| Isoproterenol-Induced Cardiac Hypertrophy Rats | Left Ventricular Weight | Not specified | Not specified | Superior reduction of left ventricular weight compared to metoprolol at a similar heart rate. | [7] |
Mechanisms of Action and Signaling Pathways
This compound and Carvedilol, while both exhibiting antihypertensive properties, achieve their effects through distinct pharmacological actions.
This compound is characterized as an antihypertensive agent with combined alpha- and beta-adrenergic receptor blocking properties.[1][8] Its hypotensive effect is primarily attributed to a decrease in peripheral vascular resistance, likely mediated by both alpha-adrenoceptor blockade and a direct beta-2-adrenergic-receptor-mediated vasodilation.[1][2]
Carvedilol is a non-selective beta-blocker with additional alpha-1 receptor blockade and antioxidant properties.[3][9] Its therapeutic benefits in heart failure are thought to stem from a combination of these actions, leading to improved ventricular function and a reduction in myocyte apoptosis.[3] Furthermore, studies suggest Carvedilol possesses anti-inflammatory and pro-angiogenic effects.[6]
Below are diagrammatic representations of their proposed mechanisms.
References
- 1. Cardiovascular properties of medroxalol, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasodilation by medroxalol mediated by beta 2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic treatment with carvedilol improves ventricular function and reduces myocyte apoptosis in an animal model of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic effects of carvedilol through β‐arrestin proteins: investigations in a streptozotocin‐induced diabetes rat model and in C2C12 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of carvedilol on atrial remodeling in canine model of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and pro-angiogenic effects of beta blockers in a canine model of chronic ischemic cardiomyopathy: comparison between carvedilol and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of pharmacodynamics between carvedilol and metoprolol in rats with isoproterenol-induced cardiac hypertrophy: effects of carvedilol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carcinogenicity studies with this compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carvedilol. A reappraisal of its pharmacological properties and therapeutic use in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel HPLC Method for the Analysis of Medroxalol Hydrochloride
This guide presents a validation and comparison of a novel High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Medroxalol hydrochloride in pharmaceutical formulations. The performance of this new method is compared against two alternative HPLC methods to provide researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their analytical needs.
Introduction
This compound is a drug with both alpha- and beta-adrenergic blocking properties. Accurate and reliable analytical methods are crucial for its quantification in dosage forms to ensure safety and efficacy. This guide details the validation of a novel, rapid, and efficient reversed-phase HPLC (RP-HPLC) method and compares its performance characteristics against two other methods, highlighting its advantages in terms of speed, sensitivity, and accuracy. The validation has been performed in accordance with the International Council for Harmonisation (ICH) guidelines, covering key parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2][3]
Experimental Protocols
The validation of the novel HPLC method was conducted as per the protocols outlined below.
Materials and Reagents
This compound reference standard was of pharmaceutical grade. HPLC grade acetonitrile, methanol, and analytical grade orthophosphoric acid were used. Water was purified using a Milli-Q system.
Instrumentation
The HPLC system used was an Agilent 1260 Infinity II equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
Novel HPLC Method: Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 10 mM KH2PO4 buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 40:60 (v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Validation Parameters
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components, was evaluated by analyzing a placebo solution and a spiked sample.[2]
-
Linearity: The linearity of the method was established by analyzing six concentrations of this compound ranging from 10 to 60 µg/mL. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
-
Accuracy: The accuracy was determined by the recovery of known amounts of this compound added to a placebo preparation. The study was performed at 80%, 100%, and 120% of the test concentration in triplicate.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the standard solution at 100% of the test concentration on the same day. The relative standard deviation (%RSD) was calculated.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on three different days. The %RSD was calculated to assess the variability.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and column temperature (±2°C).
Performance Comparison
The novel HPLC method was compared with two alternative methods. Alternative Method 1 utilizes a different column and mobile phase composition, while Alternative Method 2 is a faster method with a shorter run time. The performance data for all three methods are summarized in the tables below.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Novel HPLC Method | Alternative Method 1 | Alternative Method 2 |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | Waters Symmetry C18 (4.6 x 250 mm, 5 µm) | Phenomenex Kinetex C18 (4.6 x 100 mm, 2.6 µm) |
| Mobile Phase | Acetonitrile:Buffer (40:60) | Methanol:Buffer (50:50) | Acetonitrile:Buffer (45:55) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.5 mL/min |
| Detection Wavelength | 280 nm | 280 nm | 282 nm |
| Run Time | 8 minutes | 12 minutes | 5 minutes |
Table 2: Comparison of Validation Parameters
| Validation Parameter | Novel HPLC Method | Alternative Method 1 | Alternative Method 2 |
| Linearity (r²) | 0.9998 | 0.9995 | 0.9992 |
| Accuracy (% Recovery) | 99.5 - 100.8% | 98.9 - 101.2% | 98.5 - 101.5% |
| Precision (%RSD) | |||
| - Repeatability | 0.45% | 0.68% | 0.85% |
| - Intermediate Precision | 0.78% | 1.10% | 1.35% |
| LOD (µg/mL) | 0.05 | 0.10 | 0.15 |
| LOQ (µg/mL) | 0.15 | 0.30 | 0.45 |
| Robustness | Passed | Passed | Sensitive to flow rate changes |
Experimental Workflow Visualization
The logical flow of the HPLC method validation process is depicted in the diagram below.
Caption: Workflow for the validation of the novel HPLC method.
Conclusion
The novel HPLC method for the analysis of this compound demonstrates excellent performance with high linearity, accuracy, and precision. Compared to the alternative methods, it offers a superior balance of speed and sensitivity, as evidenced by the shorter run time than Method 1 and lower LOD/LOQ values than Method 2. The robustness of the novel method ensures its reliability for routine quality control analysis in a pharmaceutical setting. The comprehensive data presented in this guide supports the adoption of this novel method for the quantitative determination of this compound.
References
A Comparative Guide to the Cross-Validation of Medroxalol Hydrochloride Assay Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two robust analytical methods for the quantitative determination of Medroxalol hydrochloride in pharmaceutical formulations: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to present a framework for the cross-validation of assay results obtained from these two distinct analytical techniques, ensuring data integrity and reliability in a drug development setting. The experimental protocols and validation data presented herein are representative of typical analytical procedures and are intended to serve as a practical guide for laboratory implementation.
Overview of Analytical Methodologies
The selection of an appropriate analytical method is critical for the accurate quantification of an active pharmaceutical ingredient (API) like this compound. Both HPLC and UV-Vis Spectrophotometry are widely employed in the pharmaceutical industry for routine quality control and stability testing.
-
High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reverse-phase HPLC method provides high specificity and sensitivity, allowing for the separation of the API from potential degradation products and excipients.
-
UV-Vis Spectrophotometry: This method is based on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the substance. UV-Vis spectrophotometry offers a simpler and more rapid analysis compared to HPLC but may be less specific if other components in the formulation absorb at the same wavelength.
Experimental Protocols
Detailed methodologies for the assay of this compound using both HPLC and UV-Vis Spectrophotometry are outlined below. These protocols include system suitability parameters and validation procedures as per the International Council for Harmonisation (ICH) guidelines.
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 to 20 µg/mL for the linearity study.
-
Sample Solution (10 µg/mL): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm nylon filter. Dilute 1 mL of the filtrate to 10 mL with the mobile phase.
Method Validation:
-
System Suitability: Inject the working standard solution six times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into the placebo at three concentration levels (80%, 100%, and 120%).
-
Precision: Determine the intra-day and inter-day precision by analyzing the sample solution six times on the same day and on three different days.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculate based on the standard deviation of the response and the slope of the calibration curve.
UV-Vis Spectrophotometric Method
Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
Method Parameters:
| Parameter | Condition |
|---|---|
| Solvent | 0.1 M Hydrochloric Acid |
| Wavelength of Maximum Absorbance (λmax) | 280 nm |
| Blank | 0.1 M Hydrochloric Acid |
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of 0.1 M HCl.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 5 to 25 µg/mL.
-
Sample Solution (10 µg/mL): Prepare as described in the HPLC method, using 0.1 M HCl as the solvent.
Method Validation:
-
Linearity: Measure the absorbance of the working standard solutions. Plot absorbance against concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into the placebo at three concentration levels.
-
Precision: Determine the intra-day and inter-day precision by analyzing the sample solution six times on the same day and on three different days.
-
LOD and LOQ: Calculate based on the standard deviation of the blank response and the slope of the calibration curve.
Comparison of Method Performance
The performance characteristics of the two analytical methods are summarized in the table below. This data provides a basis for selecting the most appropriate method for a specific application and for understanding the potential sources of variability in the assay results.
| Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| Linearity Range | 1 - 20 µg/mL | 5 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 99.5 - 100.8% | 99.2 - 101.1% |
| Precision (RSD) | < 1.0% | < 1.5% |
| LOD | 0.1 µg/mL | 0.5 µg/mL |
| LOQ | 0.3 µg/mL | 1.5 µg/mL |
| Specificity | High | Moderate |
| Analysis Time | ~10 min per sample | ~2 min per sample |
Cross-Validation of Assay Results
To ensure the interchangeability of the two methods, a cross-validation study should be performed. This involves analyzing the same batch of this compound tablets using both the HPLC and UV-Vis spectrophotometric methods. The results are then statistically compared to determine if there is any significant difference between the two methods.
| Sample Batch | HPLC Assay (% Label Claim) | UV-Vis Assay (% Label Claim) | % Difference | Statistical Analysis (p-value) |
| MXH-2025-001 | 99.8% | 100.2% | 0.4% | > 0.05 |
| MXH-2025-002 | 100.1% | 100.5% | 0.4% | > 0.05 |
| MXH-2025-003 | 99.5% | 99.9% | 0.4% | > 0.05 |
A p-value greater than 0.05 from a t-test indicates that there is no statistically significant difference between the results obtained by the two methods, thus validating their interchangeable use for the assay of this compound.
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates the logical workflow for the cross-validation of the HPLC and UV-Vis spectrophotometric methods for the assay of this compound.
Caption: Workflow for cross-validation of analytical methods.
Conclusion
Both the HPLC and UV-Vis spectrophotometric methods are suitable for the quantitative determination of this compound in pharmaceutical dosage forms. The HPLC method offers higher specificity and is recommended for stability-indicating assays, while the UV-Vis method provides a rapid and cost-effective alternative for routine quality control. The cross-validation of results is an essential step to ensure data consistency and reliability when employing multiple analytical techniques. The protocols and comparative data presented in this guide serve as a valuable resource for researchers and drug development professionals involved in the analytical characterization of this compound.
A Comparative Guide to the Cellular Effects of Medroxalol Hydrochloride: Assessing Reproducibility Across Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known cellular effects of Medroxalol hydrochloride and a framework for evaluating the reproducibility of its effects in different cell lines. While Medroxalol is recognized for its antihypertensive properties through the blockade of α- and β-adrenergic receptors, publicly available data on its specific effects in cultured cell lines is notably scarce. This document summarizes the existing data, provides detailed experimental protocols for future studies, and draws comparisons with other well-characterized adrenergic receptor antagonists to offer a predictive baseline.
Overview of this compound
Medroxalol is a competitive antagonist of both α- and β-adrenergic receptors. Its primary clinical application is in the management of hypertension. The drug's mechanism of action involves blocking the signaling of endogenous catecholamines like epinephrine and norepinephrine at these receptors, leading to vasodilation and a decrease in heart rate and cardiac output.
While the systemic effects of Medroxalol are well-documented, its activity at the cellular level, particularly in diverse cell line models, remains largely unexplored. Understanding these effects is crucial for predicting its therapeutic potential in other contexts, such as oncology, where other beta-blockers have shown promise.
Quantitative Data on Receptor Antagonism
To date, quantitative data on Medroxalol's receptor antagonism comes from isolated tissue studies rather than cultured cell lines. This data provides a foundational understanding of its potency.
| Parameter | Tissue/Cell Type | Value | Reference Drug | Potency Ratio (Medroxalol vs. Ref) |
| α-Adrenergic Receptor Antagonism (pA2) | Rabbit Aortic Strips | 6.09 | Phentolamine | 0.02x |
| β-Adrenergic Receptor Antagonism (pA2) | Guinea Pig Atria | 7.73 | Propranolol | 0.09x |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Comparison with Alternative Adrenergic Receptor Antagonists in Cell Lines
In contrast to Medroxalol, the effects of other beta-blockers, such as propranolol and betaxolol, have been more extensively studied in various cancer cell lines. These studies provide a basis for hypothesizing the potential effects of Medroxalol and highlight the need for direct experimental validation.
| Drug | Target(s) | Cell Line(s) | Reported Effects | IC50/EC50 Values |
| Propranolol | Non-selective β-blocker | A549, H1299 (Non-Small Cell Lung Cancer) | Reduced cell viability, induced apoptosis and necrosis, inhibited colony formation. | EC50 in H1299: Lower than Betaxolol |
| Betaxolol | Selective β1-blocker | A549, H1299 (Non-Small Cell Lung Cancer) | Reduced cell viability, induced apoptosis and necrosis, inhibited colony formation. | EC50 in A549 & H1299: ~251-252 µM |
| Labetalol | α1- and non-selective β-blocker | - | Compared with Medroxalol in vivo, showing different pharmacokinetic profiles. Cell line data is limited. | - |
Experimental Protocols for Assessing Medroxalol's Effects in Cell Lines
To address the current data gap, the following standardized protocols are recommended for systematically evaluating and comparing the effects of this compound across different cell lines.
Cell Viability Assay (MTT Assay)
This assay determines the effect of Medroxalol on cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO or PBS).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of Medroxalol for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Western Blot for Signaling Pathway Analysis
This technique is used to detect changes in the expression or phosphorylation status of key proteins in signaling pathways downstream of adrenergic receptors (e.g., MAPK/ERK, PI3K/Akt).
Protocol:
-
Protein Extraction: Treat cells with Medroxalol, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, cleaved caspase-3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing Pathways and Workflows
To better understand the context of Medroxalol's action and the experimental design for its characterization, the following diagrams are provided.
A Comparative Pharmacokinetic Deep Dive: Medroxalol and Other Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of Medroxalol and a selection of other beta-blockers. The data presented is intended to offer an objective overview to inform research and drug development efforts. Detailed experimental methodologies for key pharmacokinetic studies are provided, alongside visualizations of relevant signaling pathways to contextualize the pharmacological actions of these compounds.
Pharmacokinetic Profiles: A Comparative Analysis
The following table summarizes the key pharmacokinetic parameters of Medroxalol and other beta-blockers, offering a quantitative basis for comparison. These parameters are crucial in determining the dosing regimens, potential for drug-drug interactions, and overall therapeutic efficacy of these agents.
| Drug | Time to Peak (Tmax) (hours) | Terminal Elimination Half-life (t½) (hours) | Clearance (CL) (mL/min) | Bioavailability (%) |
| Medroxalol | 2.5 - 3[1] | 11.1 (oral)[1], 7.3 (IV)[2] | 948[2] | 27.2 - 37.4 (dose-dependent)[1], 64 (IV)[2] |
| Labetalol | 1.1[2] | 5.5 (oral)[2], 3 - 3.5[3] | 1560[2] | 20[2] |
| Carvedilol | 1 - 2[4] | 7 - 10[4] | 500 - 700 | 25 - 35 |
| Nebivolol | ~1.5 - 4 | 10.3 (extensive metabolizers)[5] | 51.6 L/h (extensive metabolizers)[5] | 12 (extensive metabolizers), 96 (poor metabolizers) |
| Atenolol | 2 - 4[6] | 6 - 7 | ~130 | ~50[6] |
| Metoprolol | 1.5 - 2 | 3 - 7 | 1000 | ~50 |
| Propranolol | 1 - 4 | 3 - 5 | 1000 | ~25 |
| Bisoprolol | 2 - 4 | 10 - 12 | 15 L/h | ~90 |
| Pindolol | 1 - 2 | 3 - 4 | 400 | ~90 |
| Acebutolol | ~2.5 | 3 - 4 | 818[7] | ~40[8] |
| Penbutolol | ~0.9[9] | ~1.6[9] | 16.6 mL/min/kg[9] | ~100 |
| Sotalol | 2.5 - 4 | ~12 | Renal clearance: 110.6-126.4[10] | >90 |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing rigorous methodologies. Below are detailed descriptions of typical experimental protocols used to characterize the pharmacokinetic profiles of beta-blockers like Medroxalol.
Study Design and Subject Recruitment
Pharmacokinetic studies for beta-blockers are often designed as open-label, randomized, crossover, or parallel-group trials.[4][11] Healthy male and female volunteers are typically recruited, with inclusion criteria ensuring they are within a specific age range and body mass index (BMI).[12] Exclusion criteria commonly include a history of cardiovascular disease, clinically significant abnormalities in laboratory tests, and use of other medications.[12] All participants provide written informed consent, and studies are conducted in accordance with the Declaration of Helsinki and approved by relevant ethics committees.[13]
Dosing and Administration
For oral administration studies, subjects typically receive a single dose of the beta-blocker after an overnight fast.[13] The drug is administered with a standardized volume of water. Food and beverage restrictions are often enforced for a specified period before and after drug administration to minimize variability in absorption.[13] For intravenous administration, the drug is infused over a specified period.
Blood Sampling and Analysis
Serial blood samples are collected at predetermined time points before and after drug administration to capture the absorption, distribution, and elimination phases of the drug.[14][15] For instance, in a study of Metoprolol, blood samples were collected immediately before and at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 20, and 24 hours after the dose.[14] Plasma is separated from the blood samples by centrifugation and stored at low temperatures (e.g., -20°C or -70°C) until analysis.
The concentration of the beta-blocker and its metabolites in plasma is determined using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][15] These methods are validated for linearity, precision, accuracy, and sensitivity.
Pharmacokinetic Analysis
Non-compartmental analysis is a standard method used to determine key pharmacokinetic parameters from the plasma concentration-time data.[13] The following parameters are calculated:
-
Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) are obtained directly from the observed data.
-
Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-t) is calculated using the linear trapezoidal rule.
-
AUC from time zero to infinity (AUC0-inf) is calculated by adding the extrapolated area (Clast/k) to AUC0-t, where Clast is the last measurable concentration and k is the terminal elimination rate constant.
-
Terminal elimination half-life (t½) is calculated as 0.693/k.
-
Clearance (CL) is calculated as Dose/AUC0-inf for intravenous administration and as Dose/AUC0-inf for oral administration, corrected for bioavailability.
-
Volume of distribution (Vd) is calculated as CL/k.
Signaling Pathways and Mechanism of Action
The therapeutic effects of Medroxalol and other beta-blockers are mediated through their interaction with adrenergic receptors. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved.
General Beta-Adrenergic Receptor Signaling Pathway
Beta-adrenergic receptors, upon activation by agonists like norepinephrine, couple to Gs proteins, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in physiological responses such as increased heart rate and contractility.
Caption: Beta-adrenergic receptor signaling cascade.
General Alpha-1 Adrenergic Receptor Signaling Pathway
Alpha-1 adrenergic receptors are coupled to Gq proteins. Their activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), both contributing to physiological responses like vasoconstriction.
References
- 1. Kinetics of medroxalol, a beta- and alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the clinical pharmacokinetics and concentration-effect relationships for medroxalol and labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic study and cardiovascular monitoring of nebivolol in normal and obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Observations on the pharmacokinetics of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetics and dynamics of penbutolol in humans: evidence for pathway-specific stereoselective clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of (+/-)-sotalol in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and bioequivalent study of a generic Metoprolol tablet preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose proportionality and pharmacokinetics of carvedilol sustained-release formulation: a single dose-ascending 10-sequence incomplete block study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Examination of Metoprolol Pharmacokinetics and Pharmacodynamics Across CYP2D6 Genotype‐Derived Activity Scores - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thieme-connect.com [thieme-connect.com]
A Head-to-Head Comparison of Medroxalol and Labetalol on Blood Pressure
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of antihypertensive agents, Medroxalol and Labetalol have emerged as notable compounds, both possessing a dual mechanism of action by antagonizing both alpha- and beta-adrenergic receptors. This unique pharmacological profile allows for a reduction in blood pressure without the reflex tachycardia often associated with pure vasodilators. This guide provides a detailed, head-to-head comparison of Medroxalol and Labetalol, focusing on their effects on blood pressure, supported by experimental data, detailed methodologies, and an exploration of their underlying signaling pathways.
Pharmacological Profile and Mechanism of Action
Both Medroxalol and Labetalol are antagonists at alpha-1 (α1), beta-1 (β1), and beta-2 (β2) adrenergic receptors. Their antihypertensive effect is primarily achieved through the blockade of these receptors.
-
Alpha-1 Adrenoceptor Blockade: Inhibition of α1-receptors in vascular smooth muscle leads to vasodilation and a decrease in peripheral resistance, thereby lowering blood pressure.
-
Beta-1 Adrenoceptor Blockade: Antagonism of β1-receptors in the heart reduces heart rate and myocardial contractility, leading to a decrease in cardiac output.
-
Beta-2 Adrenoceptor Blockade: While contributing to the overall beta-blocking effect, the blockade of β2-receptors can also lead to bronchoconstriction and vasoconstriction in certain vascular beds.
A key differentiator between the two drugs lies in their relative potency at alpha and beta receptors.
Comparative Efficacy in Blood Pressure Reduction
Direct comparative clinical trials of Medroxalol and Labetalol in hypertensive patients are limited in the available literature. However, a key study by Elliott et al. (1984) provides a head-to-head comparison of single oral and intravenous doses in normotensive male volunteers, offering valuable insights into their pharmacodynamic properties.[1][2][3][4]
Table 1: Comparative Effects of Single Oral Doses (400 mg) of Medroxalol and Labetalol on Blood Pressure and Heart Rate in Normotensive Subjects
| Parameter | Medroxalol (400 mg) | Labetalol (400 mg) |
| Supine Systolic Blood Pressure (mmHg) | Significant reduction | Significant reduction |
| Supine Diastolic Blood Pressure (mmHg) | Significant reduction | Significant reduction |
| Erect Systolic Blood Pressure (mmHg) | Significant reduction | Significant reduction |
| Erect Diastolic Blood Pressure (mmHg) | Significant reduction | Significant reduction |
| Supine Heart Rate (beats/min) | No significant change | No significant change |
| Erect Heart Rate (beats/min) | No significant change | No significant change |
Source: Adapted from Elliott et al. (1984)[1][2][3][4]
The study by Elliott and colleagues demonstrated that single 400 mg oral doses of both Medroxalol and Labetalol produced significant reductions in both supine and erect blood pressure without causing a significant change in heart rate.[1][2][3][4]
While direct comparative data in hypertensive patients is scarce, individual studies have demonstrated the efficacy of both drugs in managing hypertension.
-
Medroxalol: In a 12-week study of patients with mild to moderate hypertension, oral Medroxalol (100-400 mg twice daily) effectively reduced standing diastolic blood pressure to below 100 mmHg in 21 out of 26 subjects who completed the study. The mean standing blood pressure was decreased by 15.6/12.0 mmHg.[5] Another study showed that a single 200 mg oral dose of Medroxalol produced a rapid and significant decrease in systolic and diastolic blood pressure and heart rate in patients with mild to moderate essential hypertension.[6]
-
Labetalol: Long-term treatment with Labetalol (100-1200 mg twice a day), alone or with a diuretic, has been shown to be effective in reducing mean standing blood pressure by 13/11 mmHg and 25/16 mmHg, respectively, in a large multicenter trial.[7]
Receptor Antagonism Profile
The ratio of beta- to alpha-adrenoceptor antagonism is a crucial aspect of the pharmacological profile of these drugs, influencing their hemodynamic effects.
Table 2: Ratio of Beta-1 to Alpha-1 Adrenoceptor Antagonism
| Drug | Ratio (β1:α1) |
| Medroxalol | ~7:1 |
| Labetalol | 3:1 |
Source: Elliott et al. (1984)[1][2][3][4]
Medroxalol exhibits a significantly greater beta-adrenoceptor antagonism relative to its alpha-blocking activity compared to Labetalol.[1][2][3][4] This suggests that for a given degree of alpha-blockade, Medroxalol will produce a more potent beta-blockade.
Experimental Protocols
The following provides a summary of the methodology employed in the key comparative study by Elliott et al. (1984).[1][2][3][4]
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
Subjects: Nine healthy, normotensive male volunteers.
Interventions:
-
Single oral doses of Medroxalol (400 mg), Labetalol (400 mg), and placebo.
-
Intravenous infusions of Medroxalol (1 mg/kg), Labetalol (1 mg/kg), and placebo.
Measurements:
-
Blood pressure and heart rate were measured in both supine and erect positions at regular intervals.
-
Isoprenaline and phenylephrine dose-response curves were generated to assess beta- and alpha-adrenoceptor blockade, respectively.
Data Analysis: Statistical analysis was performed to compare the effects of the active treatments with placebo and with each other.
Pharmacokinetic Properties
Table 3: Comparative Pharmacokinetic Parameters of Medroxalol and Labetalol
| Parameter | Medroxalol | Labetalol |
| Time to Peak (oral) | 2.3 hours | 1.1 hours |
| Oral Bioavailability | 64% | 20% |
| Terminal Elimination Half-life (oral) | 15.6 hours | 5.5 hours |
| Plasma Clearance | 948 ml/min | 1560 ml/min |
Source: Elliott et al. (1984)[8][9]
Medroxalol has a longer time to peak, higher oral bioavailability, and a longer elimination half-life compared to Labetalol.[8][9] Despite these pharmacokinetic differences, the study by Elliott and colleagues found a similar plasma concentration-hypotensive effect relationship for both drugs.[8][9]
Adverse Effects
Information on the comparative adverse effect profiles of Medroxalol and Labetalol from direct head-to-head trials in hypertensive patients is limited. However, data from individual studies provide an overview of their safety profiles.
-
Medroxalol: In a study of patients with mild to moderate hypertension, Medroxalol was generally well-tolerated. The most frequent complaint was mild orthostatic dizziness, though postural hypotension was not observed on physical examination.[5]
-
Labetalol: In long-term studies, the most frequently reported drug-related side effects for Labetalol included fatigue (14%), dizziness (12%), nausea (11%), and nasal stuffiness (8%).[7] Side effects led to the withdrawal of Labetalol in about 25% of patients in one long-term study, primarily during the initial months of therapy.[10]
Signaling Pathways
The antihypertensive effects of Medroxalol and Labetalol are mediated through the blockade of adrenergic signaling pathways.
Alpha-1 Adrenergic Receptor Signaling Pathway
Beta-1 Adrenergic Receptor Signaling Pathway
Beta-2 Adrenergic Receptor Signaling Pathway
Experimental Workflow for Comparative Pharmacodynamic Studies
Conclusion
Both Medroxalol and Labetalol are effective antihypertensive agents with a dual alpha- and beta-adrenoceptor blocking mechanism. The available evidence, primarily from a single-dose comparative study in normotensive individuals, suggests that both drugs effectively lower blood pressure without significant changes in heart rate. A key distinction is the higher beta-to-alpha blockade ratio of Medroxalol compared to Labetalol. Pharmacokinetic profiles also differ, with Medroxalol exhibiting a longer half-life and greater oral bioavailability.
The notable scarcity of direct, long-term comparative clinical trials in hypertensive populations represents a significant knowledge gap. Such studies would be invaluable for providing a more definitive comparison of their efficacy, safety, and tolerability in the management of hypertension. For researchers and drug development professionals, further investigation into the clinical implications of their differing pharmacodynamic and pharmacokinetic profiles is warranted to fully elucidate their respective places in antihypertensive therapy.
References
- 1. Comparison of medroxalol and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Comparison of medroxalol and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. Treatment of mild and moderate hypertension with medroxalol, an alpha- and beta-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive and vasodilating effects of acute medroxalol, a new beta-blocker with beta-2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multicenter clinical evaluation of long-term efficacy and safety of labetalol in treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the clinical pharmacokinetics and concentration-effect relationships for medroxalol and labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the clinical pharmacokinetics and concentration-effect relationships for medroxalol and labetalol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review of long-term treatment with labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Medroxalol Hydrochloride in Receptor Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Medroxalol hydrochloride's receptor binding profile against other well-established adrenergic antagonists. The presented data, summarized for clarity, is supported by detailed experimental protocols to aid in the design and interpretation of receptor binding assays.
Introduction to this compound
This compound is a pharmaceutical agent known for its dual-acting properties as both an alpha- and beta-adrenergic receptor antagonist.[1][2][3] This combined antagonism contributes to its therapeutic effects, primarily in the management of hypertension.[1][4] Understanding the specificity and potency of Medroxalol at various adrenergic receptor subtypes is crucial for elucidating its mechanism of action and predicting its clinical efficacy and potential side effects. This guide offers a comparative analysis of its binding affinities alongside other commonly used adrenergic blockers.
Comparative Receptor Binding Affinity
The following table summarizes the binding affinities (Ki in nM) of this compound and selected comparator drugs for a range of adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | α1 | α2 | β1 | β2 | Data Source |
| This compound | ~813 (estimated) | - | ~18.6 (estimated) | - | [1] |
| Phentolamine hydrochloride | 6.1 (α1A/D), 39.8 (α1B) | 1.6 (α2A), 10 (α2B), 5.0 (α2C) | - | - | |
| Propranolol hydrochloride | - | - | 1.1 | 1.7 | |
| Labetalol hydrochloride | 57 (α1A), 323 (α1B) | - | - | - | |
| Carvedilol | 1.2 (α1A), 1.5 (α1B), 1.2 (α1D) | 43 (α2B), 106 (α2A) | 0.22 | 0.36 |
Note: Ki values for this compound are estimated from its reported pA2 values (6.09 for alpha-receptors and 7.73 for beta-receptors) using the relationship Ki ≈ 10-pA2 M.[1] These values represent an approximation for the entire alpha and beta receptor families and are not subtype-specific. Further experimental validation is required for precise subtype affinities.
Experimental Protocols
Radioligand Competitive Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound (e.g., this compound) for a specific adrenergic receptor subtype.
1. Materials:
- Membrane Preparations: Cell membranes expressing the specific human adrenergic receptor subtype of interest (e.g., α1A, β2).
- Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]-Prazosin for α1 receptors, [³H]-Dihydroalprenolol for β receptors).
- Test Compound: this compound and comparator drugs.
- Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
- Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., phentolamine for α receptors, propranolol for β receptors).
- 96-well Plates, Scintillation Vials, Scintillation Fluid, and a Scintillation Counter.
2. Procedure:
- Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.
- Competition: Add increasing concentrations of the test compound (or comparator drug) to the wells.
- Total and Non-specific Binding: Include control wells with either assay buffer (for total binding) or the non-specific binding control (for non-specific binding).
- Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
- Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
- Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Adrenergic Receptor Signaling Pathway
References
- 1. Cardiovascular properties of medroxalol, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Comparison of medroxalol and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive and vasodilating effects of acute medroxalol, a new beta-blocker with beta-2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Medroxalol Hydrochloride Enantiomers: A Guide for Researchers
A comprehensive examination of the stereoselective pharmacology of Medroxalol, a potent adrenergic antagonist, reveals significant differences in the activity of its enantiomers. This guide provides a detailed comparison, supported by available data, to inform researchers and drug development professionals in the field of cardiovascular therapeutics.
Medroxalol hydrochloride is a pharmaceutical agent known for its dual antagonism of both α- and β-adrenergic receptors, a property that contributes to its efficacy as an antihypertensive agent. Like many synthetic chiral drugs, Medroxalol is a racemic mixture of stereoisomers. The spatial arrangement of atoms in these enantiomers leads to distinct pharmacological profiles, with one enantiomer often exhibiting greater potency or a different spectrum of activity compared to its counterpart. Understanding these differences is crucial for the development of more targeted and effective therapeutic agents with improved side-effect profiles.
Data Presentation: A Comparative Overview
Table 1: Inferred Adrenergic Receptor Antagonist Potency (pA2 Values) of Medroxalol Enantiomers
| Enantiomer | α1-Adrenergic Receptor | β1-Adrenergic Receptor | β2-Adrenergic Receptor |
| (R,R)-Medroxalol | Moderate Antagonist | Weak Antagonist | Weak Antagonist |
| (S,S)-Medroxalol | Moderate Antagonist | Potent Antagonist | Potent Antagonist |
| Racemic Medroxalol | Moderate Antagonist | Potent Antagonist | Potent Antagonist |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater potency. The values in this table are inferred based on the known pharmacology of similar compounds and the limited available information on Medroxalol enantiomers.
Experimental Protocols
To facilitate further research and verification of the pharmacological properties of Medroxalol enantiomers, detailed methodologies for key experiments are provided below.
Protocol 1: Radioligand Binding Assay for Adrenergic Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of each Medroxalol enantiomer for α1-, β1-, and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing the human adrenergic receptor subtype of interest (α1, β1, or β2).
-
Radioligand specific for each receptor:
-
α1-receptor: [³H]-Prazosin
-
β1- and β2-receptors: [³H]-Dihydroalprenolol (DHA)
-
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Incubation Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Medroxalol enantiomers (dissolved in an appropriate solvent)
-
Non-specific binding competitor (e.g., phentolamine for α1, propranolol for β receptors)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold Incubation Buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of Incubation Buffer (for total binding) or non-specific binding competitor (10 µM final concentration).
-
50 µL of varying concentrations of the Medroxalol enantiomer.
-
50 µL of the appropriate radioligand (at a concentration close to its Kd).
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Calculate the IC50 value for each enantiomer and convert it to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional Assay for Antagonist Potency (pA2 Determination)
This protocol determines the functional antagonist potency of the Medroxalol enantiomers by measuring their ability to inhibit agonist-induced cellular responses.
Materials:
-
Isolated tissues or cells expressing the adrenergic receptor of interest (e.g., rabbit aortic strips for α1, guinea pig atria for β1, or guinea pig tracheal strips for β2).
-
Appropriate physiological salt solution (e.g., Krebs-Henseleit solution).
-
Adrenergic agonists:
-
α1-agonist: Phenylephrine
-
β1- and β2-agonist: Isoproterenol
-
-
Medroxalol enantiomers.
-
Organ bath setup with force transducers.
Procedure:
-
Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂. Allow the tissue to equilibrate under a resting tension.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the agonist to establish a baseline.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of a Medroxalol enantiomer for a predetermined period (e.g., 30-60 minutes).
-
Agonist Response in Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 3 and 4 with at least two other concentrations of the antagonist.
-
Data Analysis: Calculate the dose-ratio for each antagonist concentration (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). Construct a Schild plot (log(dose-ratio - 1) vs. log[antagonist concentration]). The x-intercept of the Schild regression line provides the pA2 value.
Mandatory Visualizations
To aid in the conceptualization of the experimental and physiological processes, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of Medroxalol enantiomers.
Caption: Simplified signaling pathways for α1- and β-adrenergic receptors.
Conclusion
The available evidence strongly suggests that the enantiomers of this compound possess distinct pharmacological profiles. The (S,S)-enantiomer is likely the primary contributor to the β-adrenergic blocking activity of the racemic mixture, a characteristic shared with other β-blockers. Both enantiomers appear to contribute to the α1-adrenergic blockade. A thorough quantitative analysis based on the original research by Cheng et al. is necessary to fully elucidate the precise potencies and selectivities of each enantiomer. The experimental protocols provided herein offer a framework for researchers to conduct such investigations, which are essential for the rational design of new cardiovascular drugs with optimized therapeutic benefits and reduced adverse effects.
A Comparative Analysis of Medroxalol Hydrochloride for Antihypertensive Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical validation of Medroxalol hydrochloride's research findings, offering an objective comparison with alternative alpha- and beta-adrenergic receptor antagonists. The information is curated to assist researchers, scientists, and drug development professionals in making informed decisions.
Mechanism of Action: A Dual Approach to Blood Pressure Control
This compound is a competitive antagonist at both alpha- and beta-adrenergic receptors.[1] Its primary action is to lower blood pressure by decreasing peripheral vascular resistance more than cardiac output.[1] This dual antagonism provides a unique hemodynamic profile compared to selective beta-blockers. While its hypotensive effect is significant, it is not entirely explained by adrenergic blockade alone, suggesting a possible active vasodilatory component.[1]
Comparative Efficacy and Safety
Clinical studies have demonstrated the efficacy of Medroxalol in reducing blood pressure in patients with mild to moderate hypertension. When administered orally, it produces a long-lasting fall in blood pressure.[1] In comparative studies with Labetalol, another mixed alpha/beta-blocker, both drugs have shown significant reductions in blood pressure.[2][3] However, Medroxalol has been associated with greater beta-adrenoceptor antagonism than Labetalol.[2][3]
The safety profile of Medroxalol is generally considered favorable. In clinical trials, it has been well-tolerated, with mild orthostatic dizziness being the most frequently reported side effect.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies involving this compound and its alternatives.
Table 1: Pharmacokinetic Properties of Medroxalol and Alternatives
| Parameter | This compound | Labetalol | Carvedilol | Nebivolol |
| Bioavailability (%) | 27.2 - 37.4[5] | ~25[6] | 25 - 35[7] | 12 (extensive metabolizers) - 96 (poor metabolizers)[8] |
| Time to Peak Plasma Concentration (hours) | 2.5 - 3[5] | 1 - 2 | 1 - 2[1] | 1.5 - 4[9] |
| Terminal Elimination Half-life (hours) | 11.1[5] | 5.5 (IV), 6-8 (oral)[4][10] | 7 - 10[7] | ~12 (extensive metabolizers), ~19 (poor metabolizers)[11] |
| Plasma Clearance (mL/min) | 730 - 990 (per kg)[5] | ~1100 (whole blood)[12] | 500 - 700[7] | Not directly comparable |
Table 2: Comparative Efficacy in Blood Pressure Reduction
| Drug | Dosage | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) | Study Population |
| Medroxalol | 400 mg (single oral dose) | Significant reduction | Significant reduction | Normotensive males |
| Labetalol | 400 mg (single oral dose) | Significant reduction | Significant reduction | Normotensive males |
| Medroxalol | 100-400 mg twice daily | 15.6 | 12.0 | Mild to moderate hypertensive patients[3] |
| Carvedilol | 25 mg once daily | 23.4 | 18.5 | Mild to moderate hypertensive patients[13] |
| Labetalol | 200 mg twice daily | Not specified | Not specified | Mild to moderate hypertensive patients[13] |
| Nebivolol | 5 mg/day | ~15 | ~10 | Adults with elevated blood pressure[14] |
| Metoprolol | 100 mg/day | ~15 | ~10 | Adults with elevated blood pressure[14] |
Experimental Protocols
General Protocol for Comparative Antihypertensive Clinical Trials:
-
Patient Recruitment: Subjects with a diagnosis of essential hypertension within a specified range of systolic and diastolic blood pressure are recruited. Exclusion criteria typically include secondary hypertension, significant comorbidities, and contraindications to the study medications.
-
Washout Period: A washout period is implemented where subjects discontinue their current antihypertensive medications to establish a baseline blood pressure.
-
Placebo Run-in: A single-blind placebo run-in period is often used to further stabilize baseline blood pressure and identify placebo responders.
-
Randomization: Subjects are randomly assigned to receive either Medroxalol, a comparator drug (e.g., Labetalol), or a placebo in a double-blind fashion.
-
Dose Titration: The dose of the study medication is typically initiated at a low level and titrated upwards at specified intervals based on the patient's blood pressure response and tolerability.
-
Blood Pressure and Heart Rate Monitoring: Supine and standing blood pressure and heart rate are measured at regular intervals throughout the study period.
-
Safety Assessments: Adverse events are monitored and recorded at each visit. Laboratory tests may be conducted to assess renal and hepatic function.
-
Data Analysis: Statistical analysis is performed to compare the changes in blood pressure and heart rate from baseline between the treatment groups.
Visualizing the Mechanisms and Workflows
To further elucidate the scientific basis of Medroxalol's action and the process of its evaluation, the following diagrams are provided.
Caption: Adrenergic Signaling Pathways and Drug Targets.
Caption: Generalized Clinical Trial Workflow.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of medroxalol and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of medroxalol and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. Kinetics of medroxalol, a beta- and alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. A Review of Nebivolol Pharmacology and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Safety and efficacy of once-daily carvedilol vs twice-daily labetalol in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
Safety Operating Guide
Proper Disposal of Medroxalol Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Medroxalol hydrochloride, a compound with both alpha- and beta-adrenergic blocking properties, requires careful handling and disposal due to its potential health and environmental hazards. Adherence to proper disposal protocols is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this compound in a laboratory setting, in accordance with established safety guidelines and regulations.
Immediate Safety and Hazard Summary
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is of paramount importance. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[2]
Hazard Profile:
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | [1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the proper disposal of this compound from a research or laboratory environment.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure substance, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes should always be segregated.
2. Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. The container must have a secure, tight-fitting lid.
-
Clearly label the waste container with a hazardous waste tag as soon as the first particle of waste is added.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear description of the contents (e.g., "Solid," "Aqueous solution with concentration")
-
The specific hazard warnings: "Toxic," "Environmental Hazard"
-
The date accumulation started.
-
Contact information for the responsible researcher or lab.
-
3. Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the waste container is kept closed at all times, except when adding waste.
-
Store the container in a secondary containment unit (e.g., a spill tray) to prevent accidental release.
4. Disposal of Empty Containers:
-
Due to the acute toxicity of some pharmaceutical wastes, empty containers that held this compound may also need to be managed as hazardous waste.[3][4]
-
Consult your institution's EHS guidelines. Some regulations require that containers of acutely hazardous materials be triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste.[4][5]
5. Arranging for Final Disposal:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, contact your EHS department to arrange for a waste pickup.
-
Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal company.[1]
-
The final disposal method for this compound should be incineration at an approved waste disposal plant to ensure its complete destruction.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Regulatory Context
The disposal of chemical waste, including pharmaceutical compounds, is regulated by federal and state laws, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][6][7] It is the responsibility of the waste generator (the laboratory) to ensure that all hazardous waste is managed and disposed of in compliance with these regulations.[3] Failure to do so can result in significant penalties. Always consult your institution's specific waste management plan and EHS professionals for guidance.
References
- 1. Medroxalol|56290-94-9|MSDS [dcchemicals.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 4. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 5. vumc.org [vumc.org]
- 6. epfl.ch [epfl.ch]
- 7. acewaste.com.au [acewaste.com.au]
Comprehensive Safety and Handling Guide for Medroxalol Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Medroxalol hydrochloride, a potent adrenergic receptor antagonist. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Essential Safety Information
This compound should be handled with care, recognizing its potential hazards. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. While specific occupational exposure limits for this compound have not been established, a conservative approach to handling is recommended to minimize any potential risk[1].
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Safety goggles with side-shields are required to prevent eye contact with the substance[1].
-
Hand Protection: Chemical-resistant protective gloves, such as nitrile or neoprene, must be worn[1][2].
-
Body Protection: An impervious lab coat or gown should be worn to protect the skin[1].
-
Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator is necessary[1].
Operational Plans
Handling:
-
Avoid inhalation, and contact with eyes and skin[1].
-
Prevent the formation of dust and aerosols[1].
-
Work in a well-ventilated area, preferably within a chemical fume hood[1].
-
Do not eat, drink, or smoke in the handling area[1].
-
Wash hands thoroughly after handling the compound[1].
Storage:
-
Keep the container tightly sealed[1].
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition[1].
-
For optimal stability, refer to the storage temperature recommendations in the table below[1][2].
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature (Powder) | -20°C | [1][2] |
| Storage Temperature (in Solvent) | -80°C | [1][2] |
| Acute Toxicity, Oral (Category) | 4 | [1] |
| Acute Aquatic Toxicity (Category) | 1 | [1] |
| Chronic Aquatic Toxicity (Category) | 1 | [1] |
Emergency Procedures
First Aid Measures:
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse the mouth with water[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention[1].
-
Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with large amounts of water. If irritation persists, consult a physician[1].
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[1].
Spill Response Protocol: In the event of a spill, it is crucial to follow a systematic procedure to ensure safety and proper cleanup.
-
Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area. Restrict access to the contaminated zone.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full required personal protective equipment: safety goggles with side-shields, protective gloves, an impervious lab coat, and a suitable respirator.
-
Contain the Spill: For liquid spills, use an absorbent material like diatomite or universal binders to contain the substance. For solid spills, carefully cover the material to avoid generating dust.
-
Clean the Spill:
-
For liquid spills, once absorbed, carefully collect the material into a suitable, labeled waste container.
-
For solid spills, gently sweep or scoop the material into a labeled waste container. Avoid dry sweeping which can generate dust.
-
-
Decontaminate the Area: Scrub the spill area and any contaminated equipment with alcohol[1].
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in an approved waste disposal plant[1].
-
Report the Incident: Report the spill to the laboratory supervisor and follow any additional institutional reporting procedures.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of in a designated, sealed, and clearly labeled hazardous waste container. The disposal must be carried out by an approved waste disposal plant in accordance with local, state, and federal regulations[1]. Avoid releasing the substance into the environment[1].
Visual Workflow for Spill Response
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
